Ambamustine
Description
tripeptide mustard; cpd not in Chemline 8/1/83; structure given in first source
Structure
2D Structure
Properties
CAS No. |
85754-59-2 |
|---|---|
Molecular Formula |
C29H39Cl2FN4O4S |
Molecular Weight |
629.6 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C29H39Cl2FN4O4S/c1-3-40-29(39)25(11-16-41-2)34-28(38)26(35-27(37)24(33)18-20-7-9-22(32)10-8-20)19-21-5-4-6-23(17-21)36(14-12-30)15-13-31/h4-10,17,24-26H,3,11-16,18-19,33H2,1-2H3,(H,34,38)(H,35,37)/t24-,25-,26-/m0/s1 |
InChI Key |
XPGDODOEEWLHOI-GSDHBNRESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)N |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC(=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-fluorophenyl)Ala-3-(3-bis(2-chloroethyl)aminophenyl)Ala-Met ethyl ester 3-(4-fluorophenyl)alanyl-3-(3-bis(2-chloroethyl)aminophenyl)alanyl-methionine ethyl ester ambamustine PTT 119 PTT-119 PTT.119 |
Origin of Product |
United States |
Foundational & Exploratory
Ambamustine: A Technical Overview of its Chemical Structure, Mechanism, and Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic compounds. Developed as a potential treatment for various cancers, its mechanism of action is predicated on the cross-linking of DNA, which ultimately induces apoptosis in rapidly dividing cells. Despite showing some promise, its clinical development was discontinued after Phase II trials. This technical guide provides a comprehensive overview of the chemical structure of this compound, its proposed mechanism of action, and a summary of the available clinical trial data. Due to the limited availability of public information on this compound-specific experimental protocols, this guide also furnishes detailed, generalized methodologies for key assays relevant to the study of such alkylating agents.
Chemical Structure and Properties
This compound is a complex molecule incorporating a nitrogen mustard moiety, which is responsible for its alkylating activity.
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
| Molecular Formula | C₂₉H₃₉Cl₂FN₄O₄S |
| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(CCCl)CCCl)NC(=O)--INVALID-LINK--F)N |
A comprehensive table of physicochemical properties for this compound is not publicly available. The following are predicted values.
| Property | Predicted Value |
| Molecular Weight | 629.6 g/mol |
| XLogP3 | 5.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 16 |
Mechanism of Action
This compound, as a nitrogen mustard derivative, exerts its cytotoxic effects primarily through the alkylation of DNA.[1] The two chloroethyl groups form highly reactive aziridinium ions that can covalently bind to the N7 position of guanine bases in DNA. This can lead to several downstream events that contribute to cell death:
-
Intra- and Interstrand Cross-linking: The bifunctional nature of this compound allows it to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription.
-
DNA Damage Response: The formation of DNA adducts triggers the cell's DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, these pathways will signal for the cell to undergo apoptosis.
-
Induction of Apoptosis: The culmination of DNA damage and the activation of the DDR leads to the initiation of the apoptotic cascade, resulting in programmed cell death.
Proposed mechanism of action for this compound.
Clinical Trial Data
This compound underwent Phase II clinical trials for non-Hodgkin's lymphoma and small cell lung cancer.[1] Development was subsequently discontinued. The following tables summarize data from a Phase II study in patients with small-cell lung cancer.[1]
Patient Demographics and Characteristics (n=17)
| Characteristic | Value |
| Median Age (years) | 64 (range: 46-75) |
| Median Performance Status | 1 |
| Refractory to Prior Chemotherapy | 12 patients |
| Extensive Disease | 12 patients |
Toxicity Profile (Grade III/IV)
| Adverse Event | Percentage of Patients |
| Leukopenia (Grade IV) | 5.9% (1 patient) |
| Anemia (Grade III) | 17.6% |
| Leukopenia (Grade III) | 11.8% |
| Thrombocytopenia (Grade III) | 23.5% |
The study reported no objective anti-tumor responses.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. The following sections provide generalized, representative protocols for key experiments typically performed for nitrogen mustard-based alkylating agents.
Synthesis of a Nitrogen Mustard Compound (Illustrative Example)
This is a generalized protocol and does not represent the specific synthesis of this compound.
Objective: To synthesize a bifunctional nitrogen mustard derivative.
Materials:
-
Aromatic amine precursor
-
Ethylene oxide
-
Thionyl chloride
-
Appropriate solvents (e.g., dichloromethane, diethyl ether)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Hydroxyethylation: The aromatic amine precursor is reacted with an excess of ethylene oxide in a suitable solvent at a controlled temperature to introduce two hydroxyethyl groups onto the nitrogen atom.
-
Chlorination: The resulting dihydroxyethyl derivative is then treated with a chlorinating agent, such as thionyl chloride, in an inert solvent like dichloromethane. This reaction is typically carried out at low temperatures to control its exothermicity.
-
Work-up and Purification: The reaction mixture is carefully quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the final nitrogen mustard compound.
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
DNA Adduct Formation Assay
Objective: To determine the ability of the compound to form adducts with DNA.
Materials:
-
Calf thymus DNA
-
The nitrogen mustard compound
-
Incubation buffer (e.g., Tris-HCl)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
DNA Incubation: Calf thymus DNA is incubated with varying concentrations of the nitrogen mustard compound in a buffer solution at 37°C for a specified period.
-
DNA Isolation: The DNA is precipitated, washed with ethanol to remove any unbound compound, and then re-dissolved.
-
Enzymatic Digestion: The DNA is enzymatically digested to its constituent nucleosides.
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to detect and quantify the presence of adducted nucleosides.
Apoptosis Assay by Annexin V Staining
Objective: To assess the induction of apoptosis in cancer cells treated with the compound.
Materials:
-
Cancer cell line (e.g., a human lymphoma cell line)
-
Cell culture medium and supplements
-
The nitrogen mustard compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Cancer cells are seeded in culture plates and treated with different concentrations of the compound for various time points.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of the compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
The nitrogen mustard compound
-
Ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are treated with the compound for a defined period.
-
Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Generalized experimental workflow for a nitrogen mustard compound.
Conclusion
This compound is a nitrogen mustard alkylating agent with a well-defined chemical structure. Its proposed mechanism of action, centered on DNA cross-linking and the induction of apoptosis, is characteristic of its class. However, the publicly available data, particularly regarding its preclinical development and detailed experimental protocols, is limited. The results from a Phase II clinical trial in small-cell lung cancer showed a lack of efficacy, which likely contributed to the discontinuation of its development. While this guide provides a thorough overview of the available information, further in-depth research would require access to proprietary data from the developing pharmaceutical companies.
References
The Alkylating Agent Bendamustine in Non-Hodgkin's Lymphoma: A Technical Guide for Researchers
An In-depth Examination of the Preclinical and Clinical Research Landscape for Bendamustine in the Treatment of Non-Hodgkin's Lymphoma. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to Bendamustine.
Core Concepts and Mechanism of Action
Bendamustine is a unique bifunctional chemotherapeutic agent, possessing both an alkylating nitrogen mustard group and a purine-like benzimidazole ring.[1][2][3][4] This distinct structure confers a mechanism of action that differs from conventional alkylating agents, contributing to its efficacy in non-Hodgkin's lymphoma (NHL), including cases resistant to other therapies.[2]
The primary mechanism of Bendamustine involves the induction of extensive and durable DNA damage. It forms covalent bonds with DNA, leading to both intra-strand and inter-strand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death. Unlike other alkylators, Bendamustine activates a base excision DNA repair pathway.
Bendamustine's cytotoxic effects are mediated through multiple cellular pathways:
-
Activation of DNA Damage Stress Response: The DNA lesions trigger a robust DNA damage response (DDR), activating key signaling pathways.
-
Induction of Apoptosis: Bendamustine induces programmed cell death through both p53-dependent and p53-independent pathways. It upregulates pro-apoptotic proteins such as PUMA and NOXA, leading to the activation of BAX and BAK and subsequent mitochondrial-mediated apoptosis.
-
Inhibition of Mitotic Checkpoints: The drug can inhibit mitotic checkpoints, leading to mitotic catastrophe, a form of cell death that occurs during mitosis.
-
cGAS-STING Pathway Activation: In diffuse large B-cell lymphoma (DLBCL), Bendamustine, in combination with rituximab, has been shown to induce pyroptosis by activating the cGAS-STING pathway, leading to an immunologically "hot" tumor microenvironment.
Quantitative Data on Bendamustine Efficacy
The efficacy of Bendamustine has been evaluated in both preclinical and clinical settings. The following tables summarize key quantitative data.
Preclinical Cytotoxicity
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| Raji | Burkitt's Lymphoma | Not specified | |
| MM.1s | Multiple Myeloma | Not specified | |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Not specified | |
| Adult T-cell Leukemia (ATL) | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |
| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | DLBCL / BL | 47.5 ± 26.8 | |
| Multiple Myeloma (MM) | Multiple Myeloma | 44.8 ± 22.5 | |
| Lymphoma Cell Lines (general) | Lymphoma | 20 |
Clinical Efficacy in Relapsed/Refractory Indolent NHL
| Study Population | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response | Reference |
| Rituximab-Refractory Indolent NHL | Bendamustine Monotherapy | 77% | 15% | 9.2 months | |
| Relapsed Indolent B-cell NHL & MCL | Bendamustine Monotherapy | 75% | Not specified | 7.7 - 9 months | |
| Refractory Indolent B-cell NHL & MCL | Bendamustine Monotherapy | 61% | Not specified | Not specified | |
| Relapsed/Refractory Indolent NHL | Bendamustine + Rituximab | 82% - 92% | Not specified | 23 - 30 months (PFS) |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline based on methodologies described in the literature.
-
Cell Culture: Culture non-Hodgkin's lymphoma cell lines (e.g., Raji, Daudi) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of Bendamustine hydrochloride in sterile water or DMSO. Perform serial dilutions to achieve the desired final concentrations. Add the Bendamustine solutions to the wells and incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with Bendamustine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p53, phospho-Chk1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
In Vivo Tumor Xenograft Model
Patient-derived xenografts (PDX) or cell line-derived xenografts are valuable tools for in vivo efficacy studies.
-
Animal Model: Use immunocompromised mice, such as NOD/SCID or NSG mice, to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NHL cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse. For PDX models, surgically implant patient tumor fragments.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Bendamustine intravenously at the desired dose and schedule. The control group should receive a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Signaling Pathways and Visualizations
Bendamustine-Induced DNA Damage and Apoptosis Pathway
The following diagram illustrates the key signaling events initiated by Bendamustine-induced DNA damage, leading to apoptosis.
Caption: Bendamustine's mechanism of action in non-Hodgkin's lymphoma.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a compound like Bendamustine.
Caption: A typical preclinical research workflow for Bendamustine.
References
- 1. Bendamustine-based therapy as first-line treatment for non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bendamustine in the treatment of indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bendamustine: role and evidence in lymphoma therapy, an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ambamustine in Small Cell Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambamustine, a synthetic bifunctional alkylating agent, has been investigated for its potential therapeutic role in small cell lung cancer (SCLC), a malignancy characterized by rapid growth and early metastasis. This document provides a technical guide to the core findings of this compound in SCLC studies. It summarizes the available clinical data, delves into its presumed mechanism of action based on its chemical class, and outlines the experimental protocol from the primary clinical trial. Visualizations of the proposed signaling pathway and the clinical trial workflow are provided to facilitate a deeper understanding of this compound's role and evaluation in SCLC.
Introduction
Small cell lung cancer (SCLC) accounts for approximately 15% of all lung cancers and is distinguished by its aggressive clinical course. While initial response rates to first-line chemotherapy are high, the majority of patients experience disease progression due to the development of chemoresistance. This underscores the critical need for novel therapeutic agents. This compound, a nitrogen mustard derivative, was investigated as a second-line treatment option for SCLC. As an alkylating agent, its cytotoxic effects are mediated through the formation of covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately, cell death.
Clinical Studies in Small Cell Lung Cancer
The primary investigation of this compound in SCLC was a Phase II multicenter study conducted by the Italian Lung Cancer Task Force (FONICAP). The study aimed to assess the efficacy and tolerability of this compound in patients with SCLC who had progressed after one first-line chemotherapy regimen.
Patient Characteristics and Study Design
A total of 17 patients were enrolled in the study. The patient population was characterized by a high proportion of individuals with unfavorable prognostic factors, including refractory disease and extensive disease stage.[1] Key patient characteristics are summarized in Table 1.
Table 1: Patient Characteristics in the Phase II Study of this compound in SCLC [1]
| Characteristic | Value |
| Number of Patients | 17 |
| Median Age (Range) | 64 years (46-75) |
| Median Performance Status | 1 |
| Extensive Disease | 12 patients (70.6%) |
| Refractory to Prior Chemotherapy | 12 patients (70.6%) |
Efficacy and Toxicity
The study reported no objective responses to this compound treatment. One patient exhibited a 50% regression of the primary tumor but experienced simultaneous disease progression in the liver, and was therefore classified as having progressive disease.[1]
The treatment was generally well-tolerated. The most common grade III/IV toxicities were hematological, as detailed in Table 2. Non-hematologic toxicity was reported as minimal.[1]
Table 2: Grade III/IV Toxicities Observed in the Phase II Study [1]
| Toxicity | Grade III | Grade IV |
| Anemia | 17.6% | 0% |
| Leukopenia | 11.8% | 5.9% (1 patient) |
| Thrombocytopenia | 23.5% | 0% |
Mechanism of Action
This compound is classified as a (β-chloroethyl)amine derivative, a class of nitrogen mustards that function as alkylating agents. While the specific molecular interactions of this compound have not been extensively detailed, its mechanism can be inferred from the well-characterized actions of similar bifunctional alkylating agents like Bendamustine.
These agents form electrophilic alkyl groups that covalently bind to nucleophilic sites on DNA bases. This process leads to the formation of both intra-strand and inter-strand DNA cross-links. These cross-links disrupt the normal function of DNA by interfering with replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
The proposed signaling pathway for this compound-induced cell death is illustrated in the following diagram:
Experimental Protocols
Clinical Trial Protocol for Phase II Study in SCLC
The following protocol was utilized in the FONICAP Phase II study of this compound:
-
Patient Eligibility: Patients with measurable SCLC that had progressed after one prior first-line chemotherapy regimen were eligible. Both "sensitive" (relapse > 3 months after first-line therapy) and "refractory" (relapse ≤ 3 months) patients were included.
-
Treatment Administration: this compound was administered at an initial dose of 2 mg/kg as a 1-hour intravenous infusion on day 1 of a 21-day cycle.
-
Dose Escalation: The dose could be increased to 3 mg/kg in subsequent cycles if no grade IV toxicity was observed and complete hematologic recovery occurred by day 22.
-
Study Design: The trial was designed as a two-stage optimal Simon's design.
-
Response Evaluation: Tumor response was assessed according to standard criteria.
The workflow for this clinical trial is depicted in the diagram below:
Conclusion
The investigation of this compound in pretreated SCLC patients in a Phase II setting did not demonstrate significant antitumor activity. While the drug was well-tolerated, the lack of objective responses in a heavily pretreated population with poor prognostic features suggests limited single-agent efficacy in this context. The mechanism of action, presumed to be through DNA alkylation, is a well-established anti-cancer strategy. However, the clinical results indicate that for this specific patient population, this compound monotherapy was insufficient to overcome resistance. Future research, if pursued, might explore this compound in combination with other cytotoxic or targeted agents, or in different cancer types that have shown sensitivity to alkylating agents.
References
Bendamustine: A Technical Whitepaper on the Nitrogen Mustard Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Ambamustine" yielded insufficient public data for a comprehensive technical guide. Due to its structural and functional similarity as a nitrogen mustard compound, and the availability of extensive public research, this guide will focus on Bendamustine .
Executive Summary
Bendamustine is a unique bifunctional chemotherapeutic agent, combining a nitrogen mustard moiety with a benzimidazole ring. This structure confers both alkylating and potential antimetabolite properties, distinguishing it from other classical nitrogen mustards. It is clinically utilized in the treatment of certain hematological malignancies. This document provides a comprehensive technical overview of Bendamustine's core properties, including its physicochemical characteristics, mechanism of action, cytotoxicity, pharmacokinetics, and associated experimental protocols.
Physicochemical and Pharmacokinetic Properties
Bendamustine's chemical structure and properties are critical to its biological activity. The following tables summarize key quantitative data regarding its physicochemical nature, pharmacokinetic profile in humans, and toxicological parameters.
Table 1: Physicochemical Properties of Bendamustine
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ | [1] |
| Molecular Weight | 358.26 g/mol | [2] |
| CAS Number | 16506-27-7 (free base) | [2] |
| Melting Point | 149-151°C | [3] |
| Water Solubility | Soluble | [1] |
| LogP | 1.8 | |
| pKa (Strongest Acidic) | 4.36 | |
| pKa (Strongest Basic) | 6.41 | |
| Plasma Protein Binding | 94-96% |
Table 2: Human Pharmacokinetic Parameters of Bendamustine (Intravenous Administration)
| Parameter | Value | Patient Population/Dosage | Reference |
| Half-life (t½) | ~40 minutes | Relapsed/Refractory Malignancy | |
| Peak Plasma Concentration (Cmax) | 5,746 - 8,600 ng/mL | 120 mg/m² dose | |
| Area Under the Curve (AUC₀₋₂₄) | 7,121 - 10,200 ng·h/mL | 90-120 mg/m² dose | |
| Volume of Distribution (Vd) | ~25 L | Solid Tumors | |
| Clearance (CL) | 24.1 ± 13.3 L/h | Relapsed/Refractory B-NHL and MCL | |
| Primary Metabolism | Hydrolysis (non-enzymatic), CYP1A2 | N/A | |
| Urinary Excretion (unchanged) | < 5% | Relapsed/Refractory Malignancy |
Table 3: Cytotoxicity of Bendamustine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 16.98 (24h) | |
| ATL Cell Lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 | |
| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | |
| THP-1 | Acute Monocytic Leukemia | Not specified, but effective |
Table 4: Toxicological Profile of Bendamustine
| Parameter | Value | Species | Route | Reference |
| LD₅₀ | 240 mg/m² | Mouse, Rat | Intravenous | |
| Maximum Tolerated Dose (MTD) | 180 mg/m² (day 1+2 schedule) | Human (Solid Tumors) | Intravenous | |
| Common Grade 3/4 Adverse Events | Neutropenia, Thrombocytopenia, Anemia, Infection, Pyrexia | Human | Intravenous | |
| Dose-Limiting Toxicity | Thrombocytopenia | Human (Solid Tumors) | Intravenous |
Mechanism of Action
Bendamustine exerts its cytotoxic effects through multiple mechanisms, primarily as a DNA alkylating agent. Its unique structure, however, leads to a distinct pattern of cellular response compared to other alkylating agents.
-
DNA Damage: The core mechanism involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links. This damage is extensive and more durable than that caused by agents like cyclophosphamide or melphalan. This disruption of the DNA structure physically obstructs DNA replication and transcription, leading to cell cycle arrest.
-
Activation of DNA Damage Response (DDR): Bendamustine-induced DNA lesions trigger a robust DNA damage response. A key pathway activated is the ATM-Chk2 signaling cascade. This leads to the degradation of Cdc25A and inhibitory phosphorylation of Cdc2, resulting in a G2/M cell cycle arrest.
-
Induction of Apoptosis: The extensive and persistent DNA damage ultimately pushes the cell towards programmed cell death (apoptosis). Bendamustine activates the intrinsic (mitochondrial) apoptotic pathway. This involves the p53-dependent upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation.
-
Unique Repair Pathway Activation: Unlike other alkylators that are counteracted by alkyltransferase DNA repair mechanisms, bendamustine appears to primarily activate the base excision repair (BER) pathway. This suggests a different mode of interaction with DNA and may contribute to its efficacy in tumors resistant to other alkylating agents.
Signaling Pathways and Experimental Workflows
Bendamustine-Induced DNA Damage Response and G2/M Arrest
Caption: Bendamustine induces DNA damage, activating the ATM-Chk2 pathway, leading to G2/M cell cycle arrest.
Bendamustine-Induced Apoptosis Pathway
Caption: Bendamustine triggers p53-mediated intrinsic apoptosis via mitochondrial pathways.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Bendamustine's activity.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent or suspension cancer cells.
Objective: To determine the concentration of Bendamustine that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Bendamustine hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
For adherent cells: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells: Resuspend cells in complete medium. Seed 20,000-50,000 cells per well (in 100 µL) into a 96-well plate.
-
-
Drug Treatment:
-
Prepare a stock solution of Bendamustine in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of Bendamustine in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 200 µM.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of Bendamustine. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells: Add 100 µL of solubilization solution directly to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
-
Plot the percentage of cell viability against the log of the Bendamustine concentration. Use non-linear regression analysis to determine the IC₅₀ value.
-
Protocol: DNA Double-Strand Break Analysis via γH2AX Immunofluorescence
This protocol describes the detection and quantification of γH2AX foci, a marker for DNA double-strand breaks, using immunofluorescence microscopy.
Objective: To visualize and quantify the formation of DNA double-strand breaks in cells following treatment with Bendamustine.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Bendamustine hydrochloride
-
PBS (Phosphate-Buffered Saline)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., mouse monoclonal or rabbit polyclonal), diluted in Blocking Buffer (typically 1:200 to 1:800 dilution).
-
Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 594), diluted in Blocking Buffer (typically 1:500 to 1:1000).
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Bendamustine for a specified time (e.g., 2, 8, or 24 hours). Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add Fixation Buffer to each well to cover the coverslips and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the Fixation Buffer and wash the cells three times with PBS (5 minutes per wash).
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This allows the antibodies to access the nuclear proteins.
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and wash three times with PBS.
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add the diluted primary anti-γH2AX antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS (5 minutes per wash).
-
Add the diluted fluorescently-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBS, protected from light.
-
Add DAPI solution and incubate for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium, cell-side down. Seal the edges with clear nail polish.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope. Acquire images of the DAPI (blue) and the secondary antibody (e.g., green for Alexa Fluor 488) channels.
-
Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus (DAPI-stained area). This can be done manually or using automated image analysis software (e.g., ImageJ/Fiji).
-
Analyze at least 50-100 cells per condition to obtain statistically significant results.
-
Conclusion
Bendamustine is a potent nitrogen mustard compound with a multifaceted mechanism of action that differentiates it from other alkylating agents. Its ability to induce durable DNA damage, activate specific DNA repair and cell cycle checkpoint pathways, and trigger robust apoptosis contributes to its clinical efficacy. The provided data tables and detailed experimental protocols offer a foundational resource for researchers and drug development professionals engaged in the study of DNA damaging agents and the development of novel cancer therapeutics. Further research into the unique molecular interactions of Bendamustine may unveil new therapeutic strategies and opportunities for combination therapies.
References
Ambamustine: A Technical Overview of its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Ambamustine (also known as PTT-119) is a novel tripeptide nitrogen mustard compound investigated for its antineoplastic properties. As a bifunctional alkylating agent, its mechanism of action is predicated on the covalent modification of DNA, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its proposed mechanism of action, and detailed experimental methodologies relevant to its evaluation. Development of this compound was discontinued after Phase II trials for small cell lung cancer and preregistration for non-Hodgkin's lymphoma.[2]
Quantitative Data Presentation
The following table summarizes the in vitro antineoplastic activity of this compound against various human cancer cell lines as determined by a limiting dilution analysis. This assay measures the frequency of clonogenic cancer cells remaining after treatment.
| Cell Line | Cancer Type | Concentration (µg/mL) | Effect on Clonogenic Colonies |
| K-562 | Chronic Myelogenous Leukemia | 5 | ~83% reduction |
| 25 | ~73% reduction | ||
| 50 | Complete elimination | ||
| CCRF-SB | Acute Lymphoblastic Leukemia | 5 | ~82% reduction |
| 25 | Complete elimination | ||
| 50 | Complete elimination | ||
| LoVo-Dk | Multidrug-Resistant Colon Cancer | 5 | Virtually complete inhibition |
Data synthesized from a study by Gobbi et al., which investigated the effect of this compound on leukemic and multidrug-resistant cancer cell lines.[3]
Core Mechanism of Action
This compound, as a nitrogen mustard derivative, functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the alkylation of DNA. The proposed mechanism involves the formation of highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on the DNA, particularly the N7 position of guanine. This can result in several DNA lesions, including mono-adducts, interstrand cross-links (ICLs), and intrastrand cross-links. These DNA alterations obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Experimental Protocols
The following is a detailed, representative protocol for a Limiting Dilution Assay (LDA), a technique used to quantify the frequency of clonogenic cancer cells after treatment with a cytotoxic agent like this compound.
Objective: To determine the in vitro efficacy of this compound by quantifying the reduction in the frequency of proliferating cancer cells.
Materials:
-
Cancer cell lines (e.g., K-562, CCRF-SB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PTT-119)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well flat-bottom microplates
-
Hemocytometer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in logarithmic growth phase in complete culture medium.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 5, 25, 50 µg/mL).
-
Treatment:
-
Harvest and count the cancer cells. Assess viability using Trypan Blue exclusion.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Add the prepared this compound dilutions to the cell suspension. Include a vehicle control (medium with solvent, if applicable) and an untreated control.
-
Incubate the cell suspensions at 37°C in a 5% CO2 incubator for a specified duration (e.g., 2 hours).
-
-
Washing and Resuspension:
-
After incubation, centrifuge the cell suspensions to pellet the cells.
-
Aspirate the supernatant containing the drug.
-
Wash the cell pellet twice with sterile PBS to remove any residual drug.
-
Resuspend the final cell pellet in fresh complete culture medium.
-
-
Plating for Limiting Dilution:
-
Perform a viable cell count of the treated and control cell suspensions.
-
Prepare serial dilutions of the cell suspensions.
-
Plate the cells in 96-well microplates at various densities (e.g., from 1 to 10,000 cells per well). Plate multiple replicates (e.g., 24 wells) for each cell density.
-
-
Incubation and Scoring:
-
Incubate the plates for a period that allows for colony formation (e.g., 7-14 days).
-
After the incubation period, score each well for the presence or absence of a colony using an inverted microscope. A positive well is one that contains a colony of a certain minimum size (e.g., >50 cells).
-
-
Data Analysis:
-
For each treatment group and cell density, calculate the fraction of negative (no growth) wells.
-
Use Poisson statistics to determine the frequency of clonogenic cells. The logarithm of the fraction of negative wells is plotted against the number of cells plated per well. The frequency of clonogenic cells is the reciprocal of the cell number at which 37% of the wells are negative.
-
Compare the frequencies of clonogenic cells in the this compound-treated groups to the control group to determine the percentage of cell killing.
-
References
Ambamustine: A Technical Overview of a Discontinued Nitrogen Mustard Agent
Disclaimer: This document provides a summary of the publicly available information on Ambamustine (C₂₉H₃₉Cl₂FN₄O₄S). This compound is an antineoplastic agent whose development was discontinued in 2013. Consequently, there is a significant scarcity of detailed preclinical and clinical data in the public domain. This guide summarizes the known properties and provides context on the general methodologies used to evaluate such compounds.
Core Compound Information
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of chemotherapeutic compounds.[1] Developed by Proter and later Abbott GmbH & Co. KG, it was investigated for its potential in treating Non-Hodgkin's lymphoma and small cell lung cancer before its discontinuation.[1]
Chemical and Physical Properties
The following table summarizes the key identifiers and properties of this compound.
| Property | Value |
| Molecular Formula | C₂₉H₃₉Cl₂FN₄O₄S[2][3][4] |
| Molecular Weight | 629.62 g/mol |
| CAS Registry Number | 85754-59-2 |
| IUPAC Name | ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]amino]-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methylsulfanylbutanoate |
| Synonyms | N-(3-(M-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-N-(3-(P-FLUOROPHENYL)-L-ALANYL)-L-ALANYL)-L-METHIONINE, ETHYL ESTER |
| SMILES | CCOC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |
| InChI Key | XPGDODOEEWLHOI-GSDHBNRESA-N |
Mechanism of Action
As a nitrogen mustard derivative, this compound's primary antitumour effect is achieved through its function as a bifunctional alkylating agent. This mechanism involves the formation of highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA.
The bifunctional nature of this compound allows it to form covalent bonds at two different points, leading to the cross-linking of DNA. This can occur either on the same strand (intrastrand cross-link) or, more critically for cytotoxicity, between the two strands of the DNA double helix (interstrand cross-link). These interstrand cross-links prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription. The resulting DNA damage, if not repaired, triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).
Development and Discontinuation
This compound's development was halted at a relatively advanced stage. It was in preregistration in Italy for Non-Hodgkin's lymphoma and had reached Phase II clinical trials for small cell lung cancer. The development was officially discontinued in January 2013.
Preclinical and Clinical Data
A comprehensive search of public-domain scientific literature and clinical trial registries did not yield specific quantitative data from preclinical or clinical studies of this compound. While it is known that preclinical studies demonstrated antitumor activity and that the drug advanced to Phase II trials, the detailed results, including efficacy and safety data, are not publicly available.
For a compound like this compound, preclinical evaluation would typically involve determining its cytotoxic potential against various cancer cell lines (in vitro) and its ability to inhibit tumor growth in animal models (in vivo). The table below illustrates the type of data that would be generated in such studies.
Table 1: Representative Preclinical Data (Data for this compound Not Publicly Available)
| Assay Type | Cell Line / Model | Key Parameter | Result |
|---|---|---|---|
| In Vitro Cytotoxicity | e.g., NCI-H69 (SCLC) | IC₅₀ (50% Inhibitory Conc.) | Data not available |
| In Vitro Cytotoxicity | e.g., Toledo (NHL) | IC₅₀ (50% Inhibitory Conc.) | Data not available |
| In Vivo Efficacy | e.g., SCLC Xenograft Mouse Model | Tumor Growth Inhibition (%) | Data not available |
| In Vivo Efficacy | e.g., NHL Xenograft Mouse Model | Increase in Lifespan (%) | Data not available |
Representative Experimental Protocols
The specific protocols used for the evaluation of this compound are not documented in publicly accessible sources. However, the following sections detail standard, widely accepted methodologies for key experiments in the preclinical development of anticancer agents. These protocols are representative of the techniques that would have been employed to characterize the activity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Cancer cell lines of interest (e.g., lung, lymphoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (this compound) stock solution in DMSO
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include wells for vehicle control (medium with the same DMSO concentration as the highest compound dose) and untreated control (medium only).
-
Exposure: Incubate the plates for a specified exposure period (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
In Vivo Antitumor Efficacy: Xenograft Tumor Model
This protocol describes how to evaluate the antitumor activity of a compound in an immunodeficient mouse model bearing a human tumor.
Objective: To assess the ability of a test compound to inhibit the growth of human tumors implanted in mice.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old)
-
Human cancer cells (e.g., 5-10 x 10⁶ cells per mouse)
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take-rate)
-
Test compound formulated in a sterile vehicle suitable for injection (e.g., saline with 5% DMSO and 10% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
-
Digital calipers for tumor measurement
-
Animal balance
Methodology:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium), potentially mixed 1:1 with Matrigel, to the desired concentration. Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the mice. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound and vehicle control to their respective groups via the chosen route (e.g., intravenous, intraperitoneal) and schedule (e.g., once daily for 14 days). Record the body weight of each mouse before each treatment.
-
Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the mean tumor volumes and tumor weights between the treated and control groups. Calculate the percentage of Tumor Growth Inhibition (%TGI). Analyze body weight data as a measure of systemic toxicity. Statistical significance is typically determined using a t-test or ANOVA.
References
Ambamustine: A Discontinued Nitrogen Mustard Alkylating Agent
Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds, investigated for its antineoplastic properties. Developed initially by Proter and later by Abbott GmbH & Co. KG, the drug's development was ultimately discontinued.[1] This document provides a summary of the available information on the discovery, history, and mechanism of action of this compound, while also noting the limited publicly accessible data regarding its detailed experimental protocols and clinical findings.
Overview and History
This compound was classified as an antineoplastic agent intended for the treatment of specific cancers.[1] Its development reached the preregistration stage in Italy for non-Hodgkin's lymphoma and Phase II clinical trials for small cell lung cancer.[1] However, in January 2013, the development of this compound for both indications was officially discontinued.[1]
Mechanism of Action
As a nitrogen mustard compound, the primary mechanism of action of this compound is through its function as a DNA alkylating agent.[1] This process involves the formation of covalent bonds with DNA, leading to the cross-linking of DNA strands. The resulting DNA damage disrupts DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.
The proposed cytotoxic activity of this compound is depicted in the following signaling pathway:
Caption: Proposed mechanism of action of this compound.
Preclinical and Clinical Development
Detailed quantitative data from preclinical studies and the results of the Phase II clinical trials for this compound are not widely available in the public domain. The discontinuation of its development has limited the publication of extensive datasets typically found for approved or later-stage investigational drugs.
Data and Experimental Protocols
A comprehensive search for detailed experimental protocols for the synthesis of this compound, as well as for the preclinical and clinical assays used to evaluate its efficacy and safety, did not yield specific methodologies. The proprietary nature of drug development and the early termination of the this compound program have likely contributed to the scarcity of this information.
Conclusion
This compound represents a discontinued effort in the development of nitrogen mustard-based chemotherapeutics. While its intended mechanism of action as a DNA alkylating agent is understood within the context of its chemical class, a detailed public record of its discovery, synthesis, and clinical evaluation is lacking. Researchers and professionals in drug development may find parallels in the well-documented history of similar agents, such as Bendamustine, to understand the broader context of this class of drugs. However, specific, in-depth technical information on this compound itself remains limited.
References
An In-depth Technical Guide to Ambamustine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambamustine and its analogues, most notably Bendamustine, represent a unique class of bifunctional alkylating agents with a purine-like benzimidazole ring. This dual functionality contributes to a distinct mechanism of action that combines DNA damage with potential antimetabolite effects, rendering them effective against a range of hematological malignancies, including those resistant to traditional alkylating agents. This technical guide provides a comprehensive overview of the core aspects of this compound analogues, focusing on their synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols. Quantitative data on the cytotoxic activity of these compounds are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and evaluation processes.
Introduction
This compound is a nitrogen mustard derivative characterized by a benzimidazole heterocyclic moiety. While this compound itself is less extensively studied, its close analogue, Bendamustine, has garnered significant attention and regulatory approval for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL)[1][2][3]. The unique chemical structure of these compounds, which merges an alkylating group with a purine analogue-like ring, is thought to be responsible for their potent and broad-spectrum anticancer activity[2]. This guide will delve into the technical details of this compound analogues, with a primary focus on the wealth of data available for Bendamustine and its derivatives.
Chemical Structure and Synthesis
The core structure of this compound analogues consists of a 1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid backbone with a bis(2-chloroethyl)amino group attached to the benzimidazole ring. The synthesis of these compounds generally involves a multi-step process.
Representative Synthetic Route for Bendamustine
A common synthetic pathway for Bendamustine hydrochloride is outlined below. This process can be adapted for the synthesis of various analogues by modifying the starting materials and intermediates.
Experimental Protocol: Synthesis of Bendamustine Hydrochloride
This protocol is a representative synthesis compiled from various sources[4].
Step 1: Acylation of 2-chloro-5-nitroaniline
-
To a solution of 2-chloro-5-nitroaniline in a suitable solvent such as toluene, add glutaric anhydride at room temperature.
-
Heat the reaction mixture to approximately 80°C for 3 hours.
-
Cool the mixture to room temperature and filter the resulting precipitate.
-
Dry the solid to yield the intermediate N-(2-chloro-5-nitrophenyl)pentanediamic acid.
Step 2: Substitution with Methylamine
-
Add the intermediate from Step 1 to an aqueous solution of methylamine (e.g., 40%).
-
Heat the mixture to 50°C for 3 hours.
-
Cool to room temperature and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.
-
Stir for 1 hour, filter, wash the solid with toluene, and dry to obtain 4-((4-methyl-2-nitrophenyl)amino)-4-oxobutanoic acid.
Step 3: Cyclization and Esterification
-
Suspend the product from Step 2 in absolute ethanol.
-
Add concentrated sulfuric acid dropwise while stirring.
-
Heat the reaction to reflux at 80°C for 3 hours.
-
Cool the reaction mixture and pour it into a saturated aqueous solution of potassium carbonate to precipitate the product.
-
Filter, wash with water, and dry to yield ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.
Step 4: Reduction of the Nitro Group
-
The nitro group of the ester from Step 3 is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or methanol.
Step 5: Alkylation of the Amino Group
-
The amino group of the resulting aniline derivative is alkylated with ethylene oxide to introduce the two hydroxyethyl groups.
-
This is typically followed by chlorination using a reagent like thionyl chloride (SOCl₂) to convert the hydroxyethyl groups into the reactive chloroethyl groups of the nitrogen mustard moiety.
Step 6: Hydrolysis and Salt Formation
-
The ester is hydrolyzed to the carboxylic acid, yielding Bendamustine.
-
The final product is then typically converted to its hydrochloride salt for improved stability and solubility by treating it with hydrochloric acid in a suitable solvent.
Mechanism of Action
The cytotoxic effects of this compound analogues are primarily attributed to their ability to induce extensive and durable DNA damage. The mechanism is multifaceted and involves several key processes:
-
DNA Alkylation: The bis(2-chloroethyl)amino group is a classic nitrogen mustard moiety that forms covalent bonds with electron-rich sites on DNA bases, particularly the N7 position of guanine. This leads to the formation of monoadducts and subsequent inter- and intrastrand cross-links, which interfere with DNA replication and transcription, ultimately triggering cell death.
-
Purine Analogue Properties: The benzimidazole ring bears a structural resemblance to purine nucleosides. This feature may contribute to the drug's activity by interfering with DNA repair pathways or by being mistakenly incorporated into nucleic acids, although the primary mechanism is considered to be alkylation.
-
Induction of Apoptosis: Bendamustine has been shown to induce apoptosis through both p53-dependent and p53-independent pathways. This is a significant advantage as it allows the drug to be effective against tumors with mutated or non-functional p53, which are often resistant to other chemotherapies. The apoptotic cascade is initiated by the DNA damage response and involves the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK and the subsequent release of mitochondrial apoptogenic factors.
-
Generation of Reactive Oxygen Species (ROS): Bendamustine treatment can lead to the generation of ROS within cancer cells, which contributes to its cytotoxic effects by causing oxidative damage to cellular components.
-
Inhibition of Mitotic Checkpoints: The extensive DNA damage caused by these analogues can also lead to the inhibition of mitotic checkpoints, resulting in mitotic catastrophe and cell death.
Signaling Pathway for Bendamustine-Induced Apoptosis
The following diagram illustrates the key signaling events leading to apoptosis following treatment with Bendamustine.
Caption: Bendamustine-induced apoptosis signaling pathway.
Structure-Activity Relationship (SAR) and Quantitative Data
The cytotoxic potency of this compound analogues can be significantly influenced by modifications to their chemical structure. A study on Bendamustine and its ester derivatives has provided valuable insights into these structure-activity relationships.
Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Bendamustine and several of its ester derivatives against a panel of human cancer cell lines.
| Compound | Chemical Moiety | Cell Line | Cancer Type | IC50 (µM) |
| 1 | Bendamustine | Jeko-1 | Mantle Cell Lymphoma | 37.8 |
| 1 | Bendamustine | Z-138 | Mantle Cell Lymphoma | > 200 |
| 1 | Bendamustine | U-937 | Histiocytic Lymphoma | 114 |
| 1 | Bendamustine | A-673 | Rhabdomyosarcoma | > 200 |
| 1 | Bendamustine | HT-29 | Colorectal Carcinoma | 129 |
| 1 | Bendamustine | NCI-H460 | Large Cell Lung Cancer | 113 |
| 1 | Bendamustine | A-375 | Malignant Melanoma | 127 |
| 2 | Ethyl ester | Jeko-1 | Mantle Cell Lymphoma | 1.8 |
| 2 | Ethyl ester | Z-138 | Mantle Cell Lymphoma | 5.8 |
| 2 | Ethyl ester | U-937 | Histiocytic Lymphoma | 3.5 |
| 2 | Ethyl ester | A-673 | Rhabdomyosarcoma | 11.2 |
| 2 | Ethyl ester | HT-29 | Colorectal Carcinoma | 12.3 |
| 2 | Ethyl ester | NCI-H460 | Large Cell Lung Cancer | 6.0 |
| 2 | Ethyl ester | A-375 | Malignant Melanoma | 11.0 |
| 5 | Pyrrolidinoethyl ester | Jeko-1 | Mantle Cell Lymphoma | 0.3 |
| 5 | Pyrrolidinoethyl ester | Z-138 | Mantle Cell Lymphoma | 2.1 |
| 5 | Pyrrolidinoethyl ester | U-937 | Histiocytic Lymphoma | 1.2 |
| 5 | Pyrrolidinoethyl ester | A-673 | Rhabdomyosarcoma | 1.8 |
| 5 | Pyrrolidinoethyl ester | HT-29 | Colorectal Carcinoma | 2.0 |
| 5 | Pyrrolidinoethyl ester | NCI-H460 | Large Cell Lung Cancer | 0.9 |
| 5 | Pyrrolidinoethyl ester | A-375 | Malignant Melanoma | 1.9 |
Data extracted from Huber et al., 2015.
The data clearly indicate that esterification of the carboxylic acid moiety of Bendamustine leads to a significant increase in cytotoxic potency. In particular, the basic pyrrolidinoethyl ester (Compound 5) demonstrated substantially lower IC50 values across all tested cell lines compared to the parent compound. This enhanced activity is attributed to increased cellular accumulation of the ester derivatives.
Experimental Protocols for Biological Evaluation
Cell Viability and IC50 Determination (MTT Assay)
The following is a generalized protocol for determining the cytotoxic effects of this compound analogues on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogue stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogue in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 value of an this compound analogue.
Caption: Experimental workflow for IC50 determination.
Conclusion
This compound analogues, particularly Bendamustine and its derivatives, are a promising class of anticancer agents with a unique mechanism of action that makes them effective against a variety of malignancies, including chemoresistant tumors. The ability to induce apoptosis through both p53-dependent and independent pathways, coupled with their distinct DNA-damaging properties, underscores their therapeutic potential. The structure-activity relationship studies, which show a marked increase in potency with esterification, provide a clear direction for the design of next-generation analogues with improved efficacy. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the synthesis and biological evaluation of these important compounds. Further research into the nuanced aspects of their interaction with cellular machinery will undoubtedly pave the way for the development of more targeted and effective cancer therapies.
References
- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bendamustine as a model for the activity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
The Pharmacological Profile of Ambamustine: An In-depth Technical Guide
An Introduction to a Novel Alkylating Agent
Ambamustine is a novel, experimental bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1][2] Its chemical formula is C29H39Cl2FN4O4S.[1][3] While preclinical and early clinical development of this compound was initiated, its progression was ultimately discontinued for indications in non-Hodgkin's lymphoma and small cell lung cancer.[2] Consequently, publicly available, in-depth pharmacological data specifically for this compound is limited.
However, its structural and functional classification places it in close relation to the well-characterized and clinically approved alkylating agent, Bendamustine. Bendamustine, with its unique purine-like benzimidazole ring, exhibits a distinct and potent antitumor activity. This technical guide will therefore provide a comprehensive overview of the pharmacological profile of Bendamustine as a surrogate to elucidate the likely mechanisms and properties of this compound, while clearly noting the distinction. This report is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Faceted Approach to Cytotoxicity
Bendamustine's primary mechanism of action is the alkylation of DNA, a characteristic of nitrogen mustards. This process involves the formation of covalent bonds with DNA bases, leading to both intra-strand and inter-strand cross-links. These cross-links disrupt the normal processes of DNA replication and transcription, ultimately triggering cell death. Unlike other alkylating agents, the DNA damage induced by Bendamustine is more extensive and durable.
Beyond simple DNA alkylation, Bendamustine's cytotoxicity is augmented by the induction of multiple cell death pathways, including apoptosis and mitotic catastrophe.
Induction of Apoptosis
Bendamustine activates the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The process is initiated by a robust DNA damage response (DDR).
DNA Damage Response and Apoptotic Signaling Pathway
Caption: Bendamustine-induced DNA damage response leading to apoptosis.
Cell Cycle Arrest
Bendamustine also exerts its cytotoxic effects by inducing cell cycle arrest, primarily at the G2/M and S phases. The specific phase of arrest appears to be concentration-dependent. This arrest prevents damaged cells from progressing through mitosis, providing an additional mechanism for cell death.
Cell Cycle Checkpoint Activation by Bendamustine
Caption: Bendamustine-induced activation of cell cycle checkpoints.
Pharmacodynamics: In Vitro Cytotoxicity
The cytotoxic activity of Bendamustine has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad range of efficacy, particularly in hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ATL cell lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | |
| MCL cell lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |
| DLBCL/BL cell lines (mean) | Diffuse Large B-cell Lymphoma / Burkitt Lymphoma | 47.5 ± 26.8 | |
| MM cell lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | |
| THP-1 | Acute Monocytic Leukemia | Not specified | |
| Myeloma cell lines (range) | Multiple Myeloma | 35-65 µg/ml |
Pharmacokinetics
The pharmacokinetic profile of Bendamustine has been characterized in several clinical studies. Following intravenous administration, Bendamustine is rapidly eliminated from the plasma.
| Parameter | Value | Study Population | Reference |
| Cmax (90 mg/m² dose) | 7.2 ± 3.3 µg/mL | Relapsed/refractory indolent B-cell NHL and MCL | |
| Cmax (120 mg/m² dose) | 8.6 ± 4.5 µg/mL | Relapsed/refractory indolent B-cell NHL and MCL | |
| tmax | ~1 hour (end of infusion) | Relapsed/refractory indolent B-cell NHL and MCL | |
| Elimination Half-life (t½) | 28-32 minutes | Relapsed/refractory indolent B-cell NHL and MCL | |
| Volume of Distribution (Vz) | 16.7 ± 8.7 L | Relapsed/refractory indolent B-cell NHL and MCL | |
| Metabolism | Primarily by hydrolysis to inactive metabolites (HP1, HP2); minor pathway via CYP1A2 to active metabolites (M3, M4) | N/A | |
| Protein Binding | >95% (primarily to albumin) | N/A |
Metabolic Pathway of Bendamustine
Caption: Major and minor metabolic pathways of Bendamustine.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The cytotoxicity of Bendamustine is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of Bendamustine for a specified duration (e.g., 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the effects of Bendamustine on the cell cycle distribution.
Protocol Outline:
-
Cell Treatment: Cells are treated with Bendamustine at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.
Protein Expression Analysis: Western Blotting
Western blotting is employed to investigate the expression and phosphorylation status of proteins involved in the signaling pathways modulated by Bendamustine.
Protocol Outline:
-
Protein Extraction: Following treatment with Bendamustine, total protein is extracted from the cells.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated ATM, p53, cleaved caspase-3), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.
Experimental Workflow for Western Blotting
Caption: A generalized workflow for Western blotting analysis.
Conclusion
While specific pharmacological data for this compound remains limited due to its discontinued development, the extensive research on the closely related compound, Bendamustine, provides a robust framework for understanding its likely pharmacological profile. Bendamustine exhibits a multifaceted mechanism of action, characterized by extensive DNA damage, induction of apoptosis through key signaling pathways, and cell cycle arrest. Its favorable pharmacokinetic profile and potent in vitro cytotoxicity, particularly in hematological malignancies, underscore the therapeutic potential of this class of alkylating agents. Further research would be necessary to fully delineate the specific properties of this compound and any potential advantages it may have offered.
References
In Vitro Cytotoxicity of Ambamustine: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative in vitro cytotoxicity data for Ambamustine. Therefore, this guide utilizes data from its close structural analog, Bendamustine, as a representative example of a nitrogen mustard alkylating agent. The experimental protocols and signaling pathways described are based on studies of Bendamustine and are presented to illustrate the methodologies and mechanisms relevant to this class of compounds.
Introduction
This compound is an antineoplastic agent belonging to the class of nitrogen mustards.[1] Like other drugs in this category, its primary mechanism of action involves alkylation of DNA, leading to the formation of DNA cross-links.[2] This damage to the genetic material disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2] This technical guide provides an overview of the in vitro cytotoxicity of this class of compounds, using Bendamustine as a surrogate to detail experimental methodologies, present quantitative data, and illustrate the key signaling pathways involved in its cytotoxic effects.
Mechanism of Action
This compound and its analogs are bifunctional alkylating agents.[2] The presence of two chloroethyl groups allows for the formation of a highly reactive aziridinium ion through intramolecular cyclization. This ion can then react with nucleophilic sites on DNA, primarily the N7 position of guanine.[3] A second alkylation event can then occur, leading to the formation of interstrand or intrastrand DNA cross-links. These cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, a critical step for both DNA replication and transcription, thereby inducing cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes the IC50 values for Bendamustine in various human cancer cell lines, as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ATL Cell Lines (mean) | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell Lymphoma | 47.5 ± 26.8 | |
| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | |
| MDA-MB-231 | Breast Cancer | 16.98 (at 24h) | |
| B-CLL (untreated patients) | Chronic Lymphocytic Leukemia | 7.3 µg/ml | |
| B-CLL (pretreated patients) | Chronic Lymphocytic Leukemia | 4.4 µg/ml |
Experimental Protocols
The determination of in vitro cytotoxicity involves a series of well-established experimental procedures. Below are detailed methodologies for common assays used to evaluate the cytotoxic and apoptotic effects of compounds like Bendamustine.
Cell Viability and Cytotoxicity Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Bendamustine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
4.1.2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar, more soluble alternative to the MTT assay.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
MTS Reagent Addition: Add the MTS reagent, combined with an electron coupling reagent (e.g., phenazine ethosulfate), directly to the culture wells.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at approximately 490 nm.
Apoptosis Assays
4.2.1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for viability assays.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
4.2.2. Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3, -8, or -9).
-
Incubation: Incubate to allow the activated caspases to cleave the substrate, releasing a fluorescent or colored molecule.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
Signaling Pathways and Visualizations
This compound and its analogs induce cytotoxicity through the activation of complex signaling pathways, primarily revolving around the DNA damage response and the subsequent induction of apoptosis.
DNA Damage Response and Apoptosis Induction
Upon the formation of DNA cross-links by this compound, the cell activates a sophisticated DNA damage response (DDR) pathway. This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the initiation of apoptosis.
References
Cellular Uptake and Distribution of Ambamustine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambamustine, a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds, has been investigated for its antineoplastic properties.[1] Like other drugs in its class, its therapeutic efficacy is contingent upon its ability to enter cancer cells and reach its intracellular target, primarily nuclear DNA. This technical guide provides a comprehensive overview of the known and inferred mechanisms governing the cellular uptake and distribution of this compound and structurally related compounds. Due to the limited availability of data specific to this compound, this guide incorporates findings from studies on other nitrogen mustards, such as chlorambucil and bendamustine, to provide a broader understanding of the potential mechanisms involved.
Cellular Uptake Mechanisms
The entry of nitrogen mustards into cells is a critical determinant of their cytotoxic activity. Several mechanisms, ranging from passive diffusion to carrier-mediated transport, are believed to contribute to their cellular uptake. The lipophilicity of the molecule often plays a significant role in its ability to traverse the cell membrane.[2]
Passive Diffusion
For some nitrogen mustards, passive diffusion across the plasma membrane is a potential route of entry, driven by the concentration gradient of the drug. The physicochemical properties of this compound, including its lipophilicity and molecular size, would influence the rate of passive diffusion.
Carrier-Mediated Transport
Increasing evidence suggests that carrier-mediated transport systems play a crucial role in the uptake of several nitrogen mustard derivatives. This mode of transport can lead to higher intracellular drug concentrations and can be a determinant of selective toxicity towards cancer cells that overexpress specific transporters.
-
Amino Acid Transporters: The L-type amino acid transporter 1 (LAT1) is overexpressed in various cancer types and has been shown to facilitate the cellular uptake of chlorambucil when conjugated to tyrosine.[3][4] Given the structural similarities, it is plausible that this compound may also interact with amino acid transporters.
-
Nucleoside Transporters: Some studies on bendamustine suggest that its uptake may be partially mediated by nucleoside transporters, highlighting a potential purine analogue-like property.[5]
-
Organic Anion Transporters: The human organic anion transporter 3 has been implicated in increasing the susceptibility of lymphoma cells to bendamustine.
Intracellular Distribution and Fate
Upon entering the cell, this compound must navigate the intracellular environment to reach its primary target, the DNA within the nucleus. Its intracellular distribution is influenced by its chemical reactivity and interactions with various cellular components.
The primary mechanism of action for this compound, as a nitrogen mustard, involves the formation of highly reactive aziridinium ions. These electrophilic intermediates can then alkylate nucleophilic sites on cellular macromolecules.
-
DNA Alkylation: The principal cytotoxic effect of this compound is achieved through the alkylation of DNA, primarily at the N7 position of guanine bases. This leads to the formation of DNA monoadducts and subsequent interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.
-
Reaction with Other Nucleophiles: Besides DNA, the reactive intermediates of this compound can also react with other cellular nucleophiles, such as glutathione and proteins. Conjugation with glutathione can lead to the detoxification and efflux of the drug from the cell, contributing to drug resistance.
Quantitative Data Summary
Direct quantitative data on the cellular uptake and distribution of this compound is scarce in publicly available literature. The following table provides a representative summary of pharmacokinetic parameters for the structurally related drug, bendamustine, to offer a comparative perspective.
| Parameter | Value (for Bendamustine) | Species/Cell Line | Reference |
| In Vitro | |||
| Cellular Uptake (MCF-7 cells) | Time and concentration-dependent | Human Breast Cancer | |
| In Vivo (Human) | |||
| Peak Plasma Concentration (Cmax) | 0.1–30 µg/ml (dose-dependent) | Human | |
| Time to Peak Concentration (Tmax) | ~29.6 min | Human | |
| Volume of Distribution (Vd) | 15.8-20.5 L | Human | |
| Plasma Half-life (t1/2) | ~49.1 min | Human | |
| Clearance | 265 ml min-1 m-2 | Human |
Experimental Protocols
The following are generalized protocols for studying the cellular uptake of nitrogen mustard compounds, adapted from methodologies used for chlorambucil and bendamustine. These can serve as a template for designing experiments with this compound.
In Vitro Cellular Uptake Assay
Objective: To quantify the cellular accumulation of a test compound over time and at different concentrations.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., radiolabeled this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Prepare working solutions of the test compound at various concentrations in cell culture medium.
-
Remove the existing medium from the cells and wash with pre-warmed PBS.
-
Add the medium containing the test compound to the cells.
-
Incubate the cells for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
At each time point, aspirate the drug-containing medium and rapidly wash the cells three times with ice-cold PBS to stop the uptake process.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the amount of intracellular compound using a scintillation counter (for radiolabeled compounds) or other sensitive analytical methods like LC-MS/MS.
-
Determine the protein concentration of each lysate to normalize the drug uptake data.
-
Express the results as the amount of drug per milligram of cell protein.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of a test compound after intravenous administration.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Test compound formulated for intravenous injection
-
Anesthesia
-
Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Acclimate the animals to the laboratory conditions.
-
Administer the test compound intravenously at a defined dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, volume of distribution, and clearance.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the cellular uptake and mechanism of action of this compound.
Caption: Proposed mechanism of this compound cellular uptake and action.
Caption: Experimental workflow for an in vitro cellular uptake assay.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
Ambamustine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambamustine is a bifunctional alkylating agent belonging to the nitrogen mustard class of antineoplastic compounds.[1][2] Its primary mechanism of action involves the alkylation and subsequent cross-linking of DNA, leading to the inhibition of DNA synthesis and function, and ultimately, cell death.[1][3] Developed by Proter Laboratory Spa, this compound was investigated for its therapeutic potential in non-Hodgkin's lymphoma and small cell lung cancer.[1] However, its clinical development was discontinued. This technical guide provides a comprehensive overview of the presumed target and mechanism of action of this compound, drawing parallels with the better-studied compound Bendamustine, and outlines the standard experimental protocols for the identification and validation of its cellular targets.
Core Concepts: Mechanism of Action
This compound, as a nitrogen mustard derivative, functions as a DNA alkylating agent. The core mechanism involves the formation of highly reactive electrophilic intermediates that covalently attach alkyl groups to nucleophilic sites on the DNA molecule. This process, known as alkylation, can occur on a single strand or, more potently, create interstrand cross-links. These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which are essential for cell division and survival. The cytotoxicity of this compound is thus primarily exerted through the induction of extensive DNA damage.
Signaling Pathways Implicated in Response to DNA Alkylation
The cellular response to DNA damage induced by alkylating agents like this compound is complex and involves multiple signaling pathways. While specific pathway perturbations by this compound are not detailed in the available literature, the general cellular response to this class of drugs is well-characterized and is depicted in the following diagram.
Caption: General cellular response to DNA alkylating agents.
Quantitative Data
| Parameter | Value | Condition | Source |
| Phase II Clinical Trial Dose | 2 mg/kg (initially), increased to 3 mg/kg | Small Cell Lung Cancer | |
| Administration | 1-hour intravenous infusion, every 21 days | Small Cell Lung Cancer | |
| Grade IV Leukopenia | Observed in 1 patient | Pretreated Small Cell Lung Cancer | |
| Grade III Anemia | 17.6% of patients | Pretreated Small Cell Lung Cancer | |
| Grade III Leukopenia | 11.8% of patients | Pretreated Small Cell Lung Cancer | |
| Grade III Thrombocytopenia | 23.5% of patients | Pretreated Small Cell Lung Cancer |
Experimental Protocols for Target Identification and Validation
The following are detailed methodologies for key experiments that would be employed to identify and validate the targets of a DNA alkylating agent like this compound.
Target Identification: Affinity-Based Proteomics
This protocol describes a hypothetical approach for identifying protein targets of this compound beyond DNA, which could contribute to its overall cellular effect.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Ambamustine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, hypothetical protocol for the synthesis and purification of Ambamustine, a tripeptidic nitrogen mustard compound. This compound, chemically known as N-(3-(m-(Bis(2-chloroethyl)amino)phenyl)-N-(3-(p-fluorophenyl)-L-alanyl)-L-alanyl)-L-methionine, ethyl ester, is an alkylating agent with potential applications in oncology. The synthesis involves a multi-step process encompassing solid-phase peptide synthesis (SPPS) followed by the conjugation of the nitrogen mustard moiety and subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is intended as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
Nitrogen mustards are a class of cytotoxic alkylating agents that have been utilized in cancer chemotherapy for decades.[1] Their mechanism of action involves the formation of highly reactive aziridinium ions that can alkylate DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis in rapidly dividing cancer cells.[1] this compound is a tripeptidic derivative of a nitrogen mustard, a design strategy that can potentially enhance selectivity and cellular uptake by leveraging peptide transporters. This document outlines a feasible laboratory-scale synthesis and purification strategy for this compound.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the tripeptide backbone (p-fluorophenylalanyl-alanyl-methionine ethyl ester).
-
Synthesis of the Nitrogen Mustard Moiety (3-(bis(2-chloroethyl)amino)aniline).
-
Conjugation of the nitrogen mustard moiety to the tripeptide, followed by cleavage and deprotection.
Experimental Protocols
1. Solid-Phase Peptide Synthesis of H-p-F-Phe-Ala-Met-OEt
This protocol utilizes Fmoc-based solid-phase peptide synthesis.[2]
-
Materials: 2-Chlorotrityl chloride resin, Fmoc-Met-OH, Fmoc-Ala-OH, Fmoc-p-F-Phe-OH, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ethanol, Diethyl ether.
-
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Met-OH and DIPEA and agitate for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and agitate for 2 hours. Wash with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially with Fmoc-p-F-Phe-OH.
-
N-terminal Fmoc Deprotection: Perform a final Fmoc deprotection to expose the N-terminal amine of the tripeptide.
-
Cleavage from Resin with C-terminal Esterification: Cleave the peptide from the resin while simultaneously forming the ethyl ester by treating the resin with a solution of 1% TFA in ethanol for 2 hours. Filter the resin and neutralize the filtrate with a mild base (e.g., DIPEA). Concentrate the solution under reduced pressure.
-
2. Synthesis of 3-(bis(2-hydroxyethyl)amino)aniline
-
Materials: 3-Nitroaniline, Ethylene oxide, Acetic acid, Water, Palladium on carbon (Pd/C), Hydrazine hydrate or Hydrogen gas.
-
Procedure:
-
Hydroxyethylation: In a sealed vessel, react 3-nitroaniline with an excess of ethylene oxide in the presence of acetic acid and water. Heat the mixture at 80°C for 24 hours.
-
Purification: After cooling, purify the resulting 3-(bis(2-hydroxyethyl)amino)nitrobenzene by column chromatography on silica gel.
-
Nitro Group Reduction: Dissolve the purified product in ethanol and add Pd/C catalyst. Add hydrazine hydrate dropwise at reflux or perform hydrogenation under a hydrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Filter the catalyst and evaporate the solvent to obtain 3-(bis(2-hydroxyethyl)amino)aniline.
-
3. Synthesis of 3-(bis(2-chloroethyl)amino)aniline
-
Materials: 3-(bis(2-hydroxyethyl)amino)aniline, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), Dichloromethane (DCM).
-
Procedure:
-
Chlorination: Dissolve 3-(bis(2-hydroxyethyl)amino)aniline in cold DCM. Add thionyl chloride dropwise while maintaining the temperature below 0°C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude nitrogen mustard precursor.
-
4. Conjugation and Final Synthesis of this compound
-
Materials: Crude H-p-F-Phe-Ala-Met-OEt, 3-(bis(2-chloroethyl)amino)aniline, HBTU, HOBt, DIPEA, DMF.
-
Procedure:
-
Coupling Reaction: Dissolve the crude tripeptide ethyl ester, 3-(bis(2-chloroethyl)amino)aniline, HBTU, HOBt, and DIPEA in DMF. Stir the mixture at room temperature for 24 hours.
-
Quenching and Extraction: Quench the reaction with water and extract the crude this compound with ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.
-
Purification Protocol
The primary method for purifying this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Instrumentation: Preparative HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF or mobile phase A.
-
Chromatography: Inject the sample onto the C18 column. Elute with a linear gradient of Solvent B in Solvent A (e.g., 20% to 80% Solvent B over 40 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at 220 nm and 254 nm).
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white to off-white powder.
-
Data Presentation
| Parameter | Expected Value | Method of Analysis |
| Synthesis | ||
| Peptide Yield (crude) | 70-85% | Gravimetric |
| Nitrogen Mustard Yield (crude) | 60-75% | Gravimetric |
| Final Conjugation Yield (crude) | 50-65% | Gravimetric |
| Purification | ||
| Purity after RP-HPLC | >98% | Analytical RP-HPLC |
| Overall Yield (purified) | 20-30% | Gravimetric |
| Characterization | ||
| Molecular Weight (Expected) | 629.6 g/mol | Mass Spectrometry (ESI-MS) |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | NMR Spectroscopy |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action: DNA Alkylation
References
Application Notes and Protocols for the Analytical Characterization of Ambamustine (Bendamustine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambamustine, containing the active pharmaceutical ingredient (API) Bendamustine hydrochloride, is a potent bifunctional chemotherapeutic agent. It possesses both alkylating and purine analog properties, making it effective in the treatment of various hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] The unique chemical structure of Bendamustine, which includes a nitrogen mustard group and a benzimidazole ring, necessitates robust analytical methods for its characterization, quantification, and stability assessment to ensure its quality, safety, and efficacy.[3]
These application notes provide detailed protocols for the key analytical techniques used in the characterization of this compound, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive quantification in biological matrices, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Stability Testing
Reverse-phase HPLC (RP-HPLC) is the most prevalent method for determining the purity, assay, and stability of Bendamustine in bulk drug substance and finished pharmaceutical products.[4][5] Several validated methods have been reported, demonstrating high precision, accuracy, and sensitivity.
Quantitative Analysis of Bendamustine by RP-HPLC
This protocol describes a stability-indicating RP-HPLC method for the quantification of Bendamustine.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Inertsil ODS-2 (150 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of trifluoroacetic acid and acetonitrile (68:32 v/v).
-
Buffer Preparation: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of water, sonicate for 10 minutes, and filter through a 0.45 µm membrane filter.
-
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Run Time: 10 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bendamustine Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Reconstitute the this compound product as per its labeled instructions and dilute with the mobile phase to a concentration within the linear range of the method.
Data Presentation:
| Parameter | Result | Reference |
| Linearity Range | 10% - 150% of working concentration | |
| Correlation Coefficient (R²) | 0.999 | |
| Limit of Detection (LOD) | 2.9 µg/mL | |
| Limit of Quantification (LOQ) | 8.75 µg/mL | |
| Accuracy (% Recovery) | 98.0% - 102.0% | |
| Precision (% RSD) | < 2% |
Stability-Indicating HPLC Method and Forced Degradation Studies
To ensure the method can distinguish the intact drug from its degradation products, forced degradation studies are essential.
Experimental Protocol:
-
Acid Hydrolysis: Add 1.0 mL of 0.1N HCl to a vial of the sample and heat in a water bath at 60°C for 30 minutes. Neutralize with 1.0 mL of 0.1N NaOH before dilution and injection.
-
Alkaline Hydrolysis: Subject a solution of Bendamustine to 0.1N NaOH.
-
Oxidative Degradation: Treat a solution of Bendamustine with 3.0% H₂O₂.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 4 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (264 nm & 365 nm) for 8 hours.
Analyze the stressed samples using the HPLC method described in section 1.1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Bendamustine peak.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is the gold standard for the quantification of Bendamustine and its metabolites in biological matrices like plasma and urine due to its high sensitivity and specificity.
Quantification of Bendamustine and its Metabolites in Human Plasma
This protocol is designed for pharmacokinetic studies.
Experimental Protocol:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Synergi Hydro RP column or equivalent.
-
Mobile Phase:
-
A: 5mM ammonium formate with 0.1% formic acid in water.
-
B: Methanol.
-
A gradient elution is typically applied.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma sample, add an internal standard solution.
-
Acidify the sample.
-
Load the sample onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bendamustine: m/z 358.20 → 228.25
-
Metabolite M3 (γ-hydroxy-bendamustine): Monitor appropriate precursor-product ion pair.
-
Metabolite M4 (N-desmethyl-bendamustine): Monitor appropriate precursor-product ion pair.
-
-
Data Presentation:
| Analyte | Matrix | LLOQ | ULOQ | Reference |
| Bendamustine | Plasma | 0.5 ng/mL | 500 ng/mL | |
| Metabolite M3 | Plasma | 0.5 ng/mL | 500 ng/mL | |
| Metabolite M4 | Plasma | 0.5 ng/mL | 500 ng/mL | |
| Bendamustine | Urine | 0.5 µg/mL | 50 µg/mL |
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of Bendamustine and for the characterization of its related substances and degradation products.
Structural Characterization of Bendamustine
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of Bendamustine Hydrochloride in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. The choice of solvent may depend on the specific protons to be observed.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
NMR Experiments:
-
¹H NMR: To identify and quantify the different types of protons in the molecule.
-
¹³C NMR: To identify the different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: The acquired spectra are processed and analyzed to assign the chemical shifts to the respective nuclei in the Bendamustine structure.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
Bendamustine exerts its cytotoxic effects primarily through the induction of DNA damage. As a bifunctional alkylating agent, it creates both intra-strand and inter-strand cross-links in DNA. This damage triggers a complex cellular response, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Bendamustine-Induced Cell Death
References
Application Notes and Protocols for the HPLC Analysis of Bendamustine
Introduction
Bendamustine is a bifunctional mechlorethamine derivative with alkylating antineoplastic properties, used in the treatment of various cancers such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).[1][2] Accurate and reliable analytical methods are crucial for the quality control of Bendamustine in bulk drug and pharmaceutical formulations, as well as for pharmacokinetic studies.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Bendamustine due to its specificity, sensitivity, and accuracy.[5] These application notes provide a comprehensive overview of various reversed-phase HPLC (RP-HPLC) methods for the analysis of Bendamustine, complete with detailed protocols and validation data.
Data Presentation: Comparative HPLC Methods for Bendamustine Analysis
The following tables summarize the chromatographic conditions and validation parameters from several published HPLC methods for the analysis of Bendamustine. This allows for a direct comparison of different analytical approaches.
Table 1: Chromatographic Conditions for Bendamustine HPLC Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Zorbax poroshell 120EC–C18 (100 x 4.6 mm, 2.7µm) | ACE C18 (250 mm × 4.6 mm, 5 µm) | Thermo Hypersil C18 | Purospher®STAR C-18 (250 mm × 4.6 mm, 5 μm) | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Water:Acetonitrile (50:50 v/v) with 0.01% TFA | pH 7.0 buffer:Methanol | 70% Potassium phosphate dibasic buffer (pH 7):30% Acetonitrile | 5 mM sodium octane sulfonate in Methanol:Water:Glacial Acetic Acid (55:45:0.075) at pH 6 | Water:Acetonitrile (65:35% v/v) with 0.01% TFA |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 235 nm | 232 nm | 233 nm | 230 nm |
| Column Temperature | Not Specified | Not Specified | Not Specified | Not Specified | 30°C |
| Injection Volume | 10 µL | Not Specified | Not Specified | Not Specified | Not Specified |
| Run Time | 10 min | Not Specified | Not Specified | Not Specified | Not Specified |
| Retention Time | 2.720 min | Not Specified | ~7 min | 7.8 min | 7.768 min |
Table 2: Validation Parameters for Bendamustine HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range | 80-120% of target concentration | Not Specified | Not Specified | 1.0–200 µg/mL | 50 to 150% |
| Correlation Coefficient (R²) | Not Specified | Not Specified | Not Specified | 0.999 | 0.999 |
| LOD | Not Specified | 0.03 µg/mL | 0.1 ppm | 0.1 µg/mL | 2.9 µg/ml |
| LOQ | Not Specified | 0.08 µg/mL | Not Specified | 0.33 µg/mL | 8.75 µg/ml |
| Accuracy (% Recovery) | 99.67% | Not Specified | Not Specified | 98-102% (bulk), 85-91% (plasma) | Not Specified |
| Precision (%RSD) | Not Specified | Intra-day: 0.14-0.32, Inter-day: 0.47-0.66 | Not Specified | Not Specified | Repeatability: 1.75%, Intermediate Precision: < 2.0% |
Experimental Protocols: Detailed Methodology for Bendamustine HPLC Analysis
This section provides a detailed protocol for a stability-indicating RP-HPLC method for the determination of Bendamustine in pharmaceutical formulations. This protocol is a composite based on several well-established methods.
1. Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringes and 0.45 µm membrane filters.
2. Reagents and Solutions
-
Bendamustine Hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) (AR grade).
-
Methanol (HPLC grade).
-
Diluent: A mixture of water and methanol (50:50 v/v).
-
Mobile Phase: A filtered and degassed mixture of water and acetonitrile (65:35 v/v) containing 0.01% TFA.
3. Chromatographic Conditions
-
Column: Zorbax SB C18 (250 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution
-
Accurately weigh about 25 mg of Bendamustine HCl working standard into a 50 mL volumetric flask.
-
Add approximately 10 mL of diluent and sonicate to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
5. Preparation of Sample Solution (for Parenteral Dosage Form)
-
Reconstitute the contents of five vials of Bendamustine for injection, each with approximately 20 mL of diluent.
-
Pool the reconstituted solutions into a 250 mL volumetric flask.
-
Rinse the vials with the diluent and add the rinsings to the flask.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm membrane filter before injection.
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (diluent) to ensure a stable baseline.
-
Inject the standard solution five times and check for system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of peak areas).
-
Inject the sample solution in duplicate.
-
Calculate the amount of Bendamustine HCl in the sample using the peak areas obtained from the standard and sample chromatograms.
7. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC analysis of Bendamustine.
References
- 1. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bendamustine and its active metabolite, gamma-hydroxy-bendamustine in human plasma and urine using HPLC-fluorescence detector: application to a pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quality Control and Purity Assessment of Ambamustine (Bendamustine)
Note: The term "Ambamustine" is not widely used in scientific literature. The information provided pertains to "Bendamustine," a structurally related and well-documented bifunctional alkylating agent. It is presumed that the request for this compound refers to Bendamustine.
Introduction
Bendamustine is a potent antineoplastic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] Its mechanism of action involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. This damage triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[2][3][4] Given its cytotoxic nature and therapeutic importance, stringent quality control and purity assessment are paramount to ensure the safety and efficacy of Bendamustine drug products.
These application notes provide a comprehensive overview of the analytical methodologies for the quality control and purity assessment of Bendamustine. The protocols detailed below are intended for use by researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | [1] |
| Molecular Formula | C16H21Cl2N3O2 | |
| Molecular Weight | 358.26 g/mol | |
| Appearance | White, microcrystalline powder | |
| Solubility | Water-soluble |
Analytical Techniques for Quality Control
A variety of analytical techniques are employed to ensure the quality and purity of Bendamustine. High-Performance Liquid Chromatography (HPLC) is the cornerstone for assay, identification, and the determination of related substances and impurities. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is utilized for the identification and characterization of impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for the quantification of Bendamustine and the separation of its related substances. The stability-indicating nature of these methods is crucial, as Bendamustine is susceptible to degradation, particularly through hydrolysis.
Table 1: Summary of HPLC Methods for Bendamustine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm) | Inertsil ODS-2 (150 x 4.6 mm, 5 µm) | ACE C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile (65:35 v/v) with 0.01% Trifluoroacetic Acid | Trifluoroacetic acid buffer: Acetonitrile (68:32 v/v) | pH 7.0 buffer: Methanol |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm | 230 nm | 235 nm |
| Retention Time | 7.768 min | Not specified | Not specified |
| Linearity Range | 50 to 150% of target concentration | 10% - 150% of working concentration | 0.08-0.79 µg/mL (Bendamustine) |
| LOD | Not specified | 2.9 µg/ml | 0.03 µg/mL (Bendamustine) |
| LOQ | Not specified | 8.75 µg/ml | 0.08 µg/mL (Bendamustine) |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating capability of analytical methods and to understand the degradation pathways of the drug substance. Bendamustine is known to be sensitive to alkaline, neutral, heat, and peroxide conditions.
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Procedure | Observation |
| Acid Hydrolysis | 0.1N HCl at 60°C for 30 minutes | Significant degradation |
| Base Hydrolysis | 0.1N NaOH at 60°C for 30 minutes | Significant degradation |
| Oxidative Degradation | 3% H2O2 at room temperature for 1 hour | Degradation observed |
| Thermal Degradation | 105°C for 24 hours | Degradation observed |
| Photolytic Degradation | UV light exposure | Stable |
Experimental Protocols
Protocol 1: HPLC Assay and Purity Determination of Bendamustine
Objective: To determine the assay and purity of Bendamustine hydrochloride in a drug substance or product by RP-HPLC.
Materials:
-
Bendamustine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Water (HPLC grade)
-
Zorbax SB C18 column (250 x 4.6 mm, 3.5 µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of water and acetonitrile (65:35 v/v) containing 0.01% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Bendamustine Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Bendamustine drug substance or a portion of the drug product in the mobile phase to obtain a theoretical concentration similar to the standard solution.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Calculate the assay of Bendamustine by comparing the peak area of the sample to the peak area of the standard. Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks.
System Suitability:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD of replicate injections: Not more than 2.0%
Protocol 2: LC-MS/MS for Impurity Identification
Objective: To identify and characterize unknown impurities and degradation products of Bendamustine.
Materials:
-
Degraded Bendamustine sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Utilize an HPLC method similar to the one described in Protocol 1 to achieve separation of the impurities.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Perform full scan analysis to determine the molecular weights of the impurities. Subsequently, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
Procedure:
-
Inject the degraded sample into the LC-MS/MS system.
-
Acquire mass spectral data for each separated impurity peak.
-
Analyze the mass-to-charge ratio (m/z) of the parent ion to determine the molecular weight.
-
Fragment the parent ion and analyze the resulting daughter ions to deduce the structure of the impurity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Bendamustine Quality Control
Caption: Workflow for Bendamustine Quality Control.
Bendamustine-Induced DNA Damage and Apoptosis Signaling Pathway
Caption: Bendamustine-induced signaling pathway.
References
Ambamustine Experimental Design for Cell Culture: Application Notes and Protocols
A Note on Data Availability: Publicly available research on Ambamustine (PTT-119) is limited. The information provided herein is primarily based on studies of Bendamustine, a structurally and functionally related nitrogen mustard compound with a benzimidazole core. These protocols and data serve as a comprehensive guide for designing and executing cell culture experiments for this compound and similar compounds.
Introduction
This compound is a nitrogen mustard-containing compound with potential as an anticancer agent. Like other drugs in its class, its primary mechanism of action is expected to involve the alkylation of DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This document provides detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines, along with representative data from its close analog, Bendamustine.
Mechanism of Action
This compound, as a nitrogen mustard derivative, is anticipated to exert its cytotoxic effects through a multi-faceted mechanism:
-
DNA Alkylation: The primary mode of action is the formation of covalent bonds with DNA, leading to cross-linking between DNA strands. This damage disrupts DNA replication and transcription.
-
Induction of DNA Damage Response (DDR): The DNA lesions trigger a complex signaling cascade known as the DNA Damage Response. Key proteins such as ATM (Ataxia Telangiectasia Mutated) and Chk2 are activated in response to double-strand breaks.
-
Cell Cycle Arrest: The DDR pathway activation leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. This is often mediated by the p53 tumor suppressor protein and its downstream target, p21.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cells are directed towards programmed cell death, or apoptosis. This can be initiated through both p53-dependent and independent pathways, often involving the activation of caspases.
-
Oxidative Stress: Some evidence suggests that compounds like this compound can also induce the production of reactive oxygen species (ROS), contributing to cellular damage and cell death.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for Bendamustine in various human cancer cell lines after 48 hours of treatment. These values provide a reference for the expected potency of this compound and can guide dose-selection for initial experiments.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| NCI-H929 | Multiple Myeloma | 35[1][2] |
| OPM-2 | Multiple Myeloma | 35[1][2] |
| RPMI-8226 | Multiple Myeloma | 65[1] |
| U266 | Multiple Myeloma | 65 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's proposed signaling pathway.
Caption: A typical experimental workflow.
References
Ambamustine Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambamustine is a bifunctional chemotherapeutic agent, demonstrating characteristics of both an alkylating agent and a nucleoside analog.[1] Its primary mechanism of action involves the induction of DNA cross-linking, which obstructs DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1] This document provides detailed protocols for the in vitro treatment of cancer cell lines with this compound, based on established methodologies for similar compounds like Bendamustine, which shares a core chemical structure and mechanism of action. The protocols and data presented herein are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound functions as an alkylating agent by forming covalent bonds with the DNA of cancer cells, leading to both intra- and interstrand cross-links.[1] This structural alteration of DNA inhibits essential cellular processes such as replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Furthermore, this compound's properties as a nucleoside analog allow it to be incorporated into DNA and RNA, disrupting their synthesis and further contributing to its cytotoxic effects.[1] The drug is also known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate cell death pathways. This compound's multifaceted mechanism of action, which also includes the modulation of signaling pathways involved in cell cycle regulation and DNA repair, makes it an effective agent against various cancer types.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of Bendamustine, a closely related compound to this compound, in various cancer cell lines. This data provides a reference for determining appropriate concentration ranges for this compound in initial experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H929, OPM-2, RPMI-8226, U266 (Myeloma) | Multiple Myeloma | 35-65 µg/ml (approx. 97-180 µM) |
| Adult T-cell Leukemia (ATL) cell lines | Adult T-cell Leukemia | 44.9 ± 25.0 |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 21.1 ± 16.2 |
| DLBCL/BL cell lines | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 44.8 ± 22.5 |
Note: The IC50 values for myeloma cell lines were originally reported in µg/ml and have been approximated to µM for consistency, assuming a molecular weight similar to Bendamustine (~359 g/mol ).
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, RPMI-1640 with 10% FBS is commonly used for myeloma cell lines.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells according to their growth characteristics to maintain them in the exponential growth phase.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 72 hours).
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat the cells with this compound at various concentrations.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A to stain the DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
This protocol is used to analyze the expression of proteins involved in signaling pathways affected by this compound.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., ATM, Chk2, p53, p21, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow Diagram
References
Application Notes and Protocols for Ambamustine Solution Preparation and Stability
Disclaimer: Information regarding Ambamustine is limited in publicly available scientific literature. The following application notes and protocols are based on the properties of structurally similar alkylating agents, such as Bendamustine, and are intended to provide a general framework for researchers. It is imperative that these guidelines are adapted and validated for this compound specifically through rigorous, substance-specific experimentation.
Introduction
This compound is an alkylating agent under investigation for its potential cytotoxic effects on cancer cells. As with other drugs in this class, its mechanism of action is believed to involve the alkylation of DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3] The efficacy and safety of this compound are intrinsically linked to its proper handling, solution preparation, and stability. These notes provide a comprehensive guide for laboratory professionals.
Mechanism of Action
This compound, as a bifunctional alkylating agent, is thought to exert its cytotoxic effects through the formation of covalent bonds with electron-rich nucleophilic groups on DNA. This leads to the formation of intra-strand and inter-strand DNA cross-links, which ultimately inhibit DNA replication and transcription, inducing cell death.[1][4]
Figure 1: Proposed signaling pathway for this compound's mechanism of action.
Solution Preparation and Handling
3.1. Materials and Reagents
-
This compound hydrochloride powder
-
Sterile Water for Injection (WFI)
-
0.9% Sodium Chloride for Injection
-
Appropriate solvents for solubility testing (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
-
Sterile, non-pyrogenic polypropylene or polyethylene bags/syringes
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
3.2. Reconstitution Protocol
-
Bring the this compound hydrochloride vial to room temperature.
-
Aseptically reconstitute the lyophilized powder with an appropriate volume of Sterile Water for Injection to achieve a desired stock concentration.
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, colorless to pale yellow solution. Do not use if particulate matter or discoloration is observed.
3.3. Dilution Protocol
-
Aseptically withdraw the required volume of the reconstituted this compound solution.
-
Further dilute the solution with 0.9% Sodium Chloride for Injection to the final desired concentration for the experiment. Polyvinylchloride (PVC) bags should be used with caution, as leaching of plasticizers can occur with some drug formulations. Polyethylene or polypropylene infusion bags are generally preferred.
-
The final diluted solution should be used immediately or stored under validated conditions.
Stability Profile
The stability of this compound solutions is critical for ensuring accurate and reproducible experimental results. Stability is influenced by several factors including solvent, concentration, pH, temperature, and light exposure.
4.1. Summary of Stability Data (Hypothetical Data Based on Bendamustine)
| Condition | Solvent/Diluent | Concentration | Storage Temperature | Stability Duration |
| Reconstituted | Sterile Water for Injection | 25 mg/mL | 2-8°C | 24 hours |
| Reconstituted | Sterile Water for Injection | 25 mg/mL | 25°C | 3.5 hours |
| Diluted | 0.9% Sodium Chloride | 0.2 - 0.6 mg/mL | 2-8°C | 48 hours |
| Diluted | 0.9% Sodium Chloride | 0.2 - 0.6 mg/mL | 25°C | 3.5 hours |
Note: The data presented in this table is hypothetical and based on information for Bendamustine. These values should be experimentally determined for this compound.
4.2. Factors Affecting Stability
-
pH: this compound is susceptible to hydrolysis, particularly at neutral and alkaline pH. Solutions should be maintained at an acidic pH, typically between 2.5 and 4.5.
-
Temperature: Degradation rates increase with temperature. Refrigerated storage is recommended for reconstituted and diluted solutions to extend stability.
-
Light: Photodegradation can occur. Solutions should be protected from light.
-
Oxidation: The presence of a benzimidazole ring in similar structures suggests potential susceptibility to oxidation.
Experimental Protocols
5.1. Solubility Determination
Figure 2: Workflow for determining the solubility of this compound.
-
Prepare a series of vials containing a fixed volume of different solvents (e.g., water, ethanol, DMSO, 0.9% NaCl).
-
Add an excess amount of this compound powder to each vial.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
5.2. Stability Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Chromatographic Conditions Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
5.3. Stability Study Protocol
Figure 3: General workflow for a stability study of this compound solutions.
-
Prepare this compound solutions at the desired concentrations in the selected diluents.
-
Dispense the solutions into appropriate containers (e.g., glass vials, polypropylene tubes).
-
Store the samples under various conditions (e.g., 2-8°C, 25°C/60% RH, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
-
Visually inspect the samples for any physical changes such as color change or precipitation.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and establish the stability period under each condition.
Safety and Handling Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care in a designated area, such as a biological safety cabinet or a fume hood. Appropriate PPE, including chemotherapy-rated gloves, a disposable gown, and eye protection, must be worn at all times. All materials that come into contact with this compound should be decontaminated and disposed of as hazardous waste according to institutional guidelines.
Conclusion
These application notes provide a foundational guide for the preparation and stability testing of this compound solutions. Due to the limited specific data on this compound, it is crucial for researchers to perform their own validation studies to establish precise solubility and stability parameters for their specific experimental conditions. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols: Ambamustine in Combination Chemotherapy
A Note on Ambamustine and Bendamustine: Initial research indicates that "this compound" is a distinct chemical entity. However, the vast majority of published preclinical and clinical data is associated with "Bendamustine," a structurally related and widely used chemotherapeutic agent. Given the limited information available for this compound, this document will focus on the extensive data available for Bendamustine, a bifunctional agent with both alkylating and purine analog properties, in combination with other chemotherapy agents. It is presumed that the user's interest lies in this well-documented compound.
Introduction
Bendamustine is a potent alkylating agent employed in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[1][2] Its unique chemical structure, which includes a nitrogen mustard group and a benzimidazole ring, confers a distinct mechanism of action compared to other alkylating agents.[3][4] Bendamustine induces DNA damage through interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis.[5] The combination of Bendamustine with other chemotherapeutic agents has been shown to enhance its anti-tumor efficacy and overcome resistance. These application notes provide a summary of key combination therapies, quantitative clinical data, and detailed experimental protocols for researchers and drug development professionals.
Molecular Mechanism of Action
Bendamustine's primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a cascade of cellular responses, ultimately resulting in cancer cell death.
Caption: Bendamustine's mechanism of action leading to tumor cell death.
Combination Therapies and Clinical Data
Bendamustine is frequently used in combination with other agents to improve treatment outcomes. The following tables summarize quantitative data from key clinical studies.
Bendamustine and Rituximab (BR)
The combination of Bendamustine with the anti-CD20 monoclonal antibody Rituximab is a standard of care for various B-cell malignancies.
Table 1: Efficacy of Bendamustine and Rituximab (BR) Combination Therapy
| Indication | Treatment Line | Bendamustine Dose | Rituximab Dose | Overall Response Rate (ORR) | Complete Remission (CR) | Median Progression-Free Survival (PFS) | Reference |
| Indolent NHL / MCL | Relapsed/Refractory | 90 mg/m² (Days 1, 2) | 375 mg/m² (Day 1) | 90% | 60% | 24 months | |
| Indolent NHL / MCL | First-Line | 90 mg/m² (Days 1, 2) | 375 mg/m² (Day 1) | 94.5% | 77.6% | 77.1% (EFS at 35 months) | |
| CLL (with comorbidities) | First-Line/Relapsed | 45 mg/m² (Days 1, 2) | 375 mg/m² (Cycle 1), 500 mg/m² (Cycles 2-6) | 83.3% | 2 patients achieved CR | 71.4% (EFS at 2 years) | |
| Diffuse Large B-cell Lymphoma (DLBCL) (elderly) | First-Line | 90 mg/m² (Days 1, 2) | 375 mg/m² (Day 1) | 62% | 53% | Not Reported | |
| DLBCL (elderly, poor candidates for R-CHOP) | First-Line | 120 mg/m² | 375 mg/m² | 78% | 52% | 5.4 months |
Table 2: Grade 3/4 Hematological Toxicities with BR Therapy
| Study Population | Neutropenia | Leukocytopenia | Thrombocytopenia | Anemia | Febrile Neutropenia | Reference |
| Indolent NHL / MCL (Relapsed/Refractory) | - | 16% | 3% | - | - | |
| Indolent NHL / MCL (First-Line) | 22.4% | - | 3.9% | 7.9% | 7.5% | |
| DLBCL (elderly) | 37.8% | - | - | - | - | |
| Relapsed MCL and Follicular Lymphoma (with Temsirolimus) | 46% | 56% | 36% | - | - |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of Bendamustine in combination with another agent on cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Culture human hematologic malignancy cell lines (e.g., Raji, MM.1s, RS4;11) in appropriate media.
-
Seed cells in triplicate in 96-well plates at a density of 1 x 10⁴ cells per well.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Bendamustine and the combination agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve a range of concentrations.
-
Treat cells with Bendamustine alone, the combination agent alone, and the combination of both at various concentrations. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment (MTS Assay):
-
Add CellTiter 96 AQueous One Solution Cell Proliferation (MTS) reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control to determine the percentage of cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination.
-
Determine the nature of the drug interaction (synergistic, additive, or antagonistic) by calculating the Combination Index (CI) using software like CompuSyn. A CI < 0.8 indicates synergy.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of Bendamustine combination therapy in a murine xenograft model.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Bendamustine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bendamustine Hydrochloride | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for Assessing Ambamustine Efficacy In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambamustine is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to interstrand cross-links.[1] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][3] This document provides a comprehensive set of protocols to assess the in vitro efficacy of this compound by evaluating its impact on cell viability, induction of apoptosis, cell cycle progression, and DNA damage signaling pathways.
Key Experimental Workflow
The overall workflow for assessing this compound's in vitro efficacy involves a series of integrated assays. Initially, the cytotoxic potential is determined through a cell viability assay to establish a dose-response curve and the half-maximal inhibitory concentration (IC50). Subsequent assays delve into the mechanisms of action, including apoptosis induction, cell cycle arrest, and the activation of DNA damage response pathways.
Caption: Experimental workflow for in vitro assessment of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Prepare a series of this compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | 35.5 ± 4.2 |
| A549 (Lung Cancer) | 52.1 ± 6.8 |
| Jurkat (Leukemia) | 25.8 ± 3.5 |
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis following this compound treatment. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
| Treatment | Cell Line | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | MCF-7 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (35 µM) | MCF-7 | 45.8 ± 5.3 | 35.1 ± 4.2 | 19.1 ± 3.7 |
| Control | Jurkat | 96.1 ± 1.9 | 1.8 ± 0.6 | 2.1 ± 0.4 |
| This compound (25 µM) | Jurkat | 38.7 ± 4.8 | 42.5 ± 5.1 | 18.8 ± 3.2 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | MCF-7 | 65.4 ± 4.5 | 20.1 ± 2.8 | 14.5 ± 2.1 |
| This compound (35 µM) | MCF-7 | 30.2 ± 3.9 | 25.8 ± 3.1 | 44.0 ± 5.2 |
| Control | Jurkat | 58.9 ± 5.1 | 28.3 ± 3.5 | 12.8 ± 1.9 |
| This compound (25 µM) | Jurkat | 25.6 ± 3.3 | 30.1 ± 4.0 | 44.3 ± 5.8 |
DNA Damage Analysis (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs), a key lesion induced by alkylating agents. The phosphorylation of histone H2AX on serine 139 (γH2AX) serves as a sensitive marker for DSBs.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a shorter duration (e.g., 6-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 5% BSA and incubate with a primary antibody against γH2AX overnight at 4°C. Follow with incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Data Presentation:
| Treatment | Cell Line | Average γH2AX Foci per Nucleus |
| Control | A549 | 1.2 ± 0.5 |
| This compound (50 µM, 6h) | A549 | 25.8 ± 7.3 |
| This compound (50 µM, 24h) | A549 | 15.4 ± 4.9 |
This compound's Mechanism of Action: Signaling Pathway
This compound, as an alkylating agent, induces DNA damage, which activates the DNA Damage Response (DDR) pathway. The Ataxia Telangiectasia Mutated (ATM) kinase is a key sensor of DNA double-strand breaks.[4] Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor p53.[5] This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair. If the damage is too severe, this pathway can trigger apoptosis.
Caption: this compound-induced DNA damage signaling pathway.
References
Ambamustine (Bendamustine) Application Notes and Protocols for Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambamustine, more commonly known as Bendamustine, is a potent chemotherapeutic agent with a unique bifunctional mechanism, exhibiting both alkylating and purine analog properties.[1][2] This dual action contributes to its efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[3][4] A primary mechanism of its antitumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[5] These application notes provide a comprehensive overview of the methodologies to study this compound-induced apoptosis, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound's cytotoxic effects are primarily initiated by its alkylating activity, which causes DNA damage in the form of interstrand and intrastrand cross-links. This damage triggers a robust DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis. Unlike other alkylating agents, Bendamustine's purine-like benzimidazole ring is thought to contribute to a more potent and durable DNA damage signal.
The apoptotic cascade initiated by this compound involves multiple signaling pathways:
-
ATM-Chk2-p53 Pathway: DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2). Activated Chk2 can then phosphorylate and stabilize the tumor suppressor protein p53. p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as PUMA and NOXA, which belong to the Bcl-2 family.
-
Intrinsic (Mitochondrial) Pathway: The upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, and the downregulation of anti-apoptotic members, leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating the initiator caspase-9.
-
Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Bendamustine) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Bendamustine in a range of cancer cell lines, as determined by cell viability assays such as the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Hematological Malignancies | |||
| NCI-H929, OPM-2, RPMI-8226, U266 | Multiple Myeloma | ~80 - 150 (35-65 µg/ml) | 48 |
| B-CLL (untreated) | Chronic Lymphocytic Leukemia | ~20 (7.3 µg/ml) | 48 |
| B-CLL (pretreated) | Chronic Lymphocytic Leukemia | ~12 (4.4 µg/ml) | 48 |
| ATL Cell Lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0 | 72 |
| MCL Cell Lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2 | 72 |
| DLBCL/BL Cell Lines (mean) | Diffuse Large B-cell Lymphoma / Burkitt's Lymphoma | 47.5 ± 26.8 | 72 |
| MM Cell Lines (mean) | Multiple Myeloma | 44.8 ± 22.5 | 72 |
| Solid Tumors | |||
| MDA-MB-231 | Breast Cancer | 16.98 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Bendamustine hydrochloride)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins by Western blotting to confirm the molecular mechanism of this compound-induced apoptosis.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Band Size (kDa) | Function in Apoptosis |
| Cleaved Caspase-3 | ~17/19 | Effector caspase, executioner of apoptosis |
| Cleaved PARP | ~89 | Substrate of activated caspases |
| p-ATM (Ser1981) | ~350 | Activated in response to DNA damage |
| p-Chk2 (Thr68) | ~62 | Activated by ATM, phosphorylates p53 |
| p-p53 (Ser15) | ~53 | Stabilized and activated p53 |
| Bax | ~21 | Pro-apoptotic Bcl-2 family member |
| Bcl-2 | ~26 | Anti-apoptotic Bcl-2 family member |
| β-actin / GAPDH | ~42 / ~37 | Loading control |
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for studying this compound-induced apoptosis.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Ambamustine: A Tool for Interrogating DNA Repair Pathways
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Ambamustine is a bifunctional alkylating agent that induces DNA damage, primarily through the formation of interstrand cross-links (ICLs).[1][2][3] This property makes it a valuable tool for studying the cellular mechanisms of DNA damage response (DDR) and repair. By inducing complex DNA lesions, this compound activates multiple DNA repair pathways, offering a model system to investigate their intricate interplay. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in studying DNA repair pathways.
Note on Available Data: Publicly available research specifically detailing the use and quantitative effects of this compound is limited. Much of the understanding of its mechanism and application in DNA repair studies is extrapolated from its close analogue, Bendamustine, which shares the same core chemical structure and mechanism of action as a bifunctional alkylating agent.[4][5] Therefore, the experimental data and pathway information presented here are largely based on studies conducted with Bendamustine and should be considered as a guide for designing and interpreting experiments with this compound.
Mechanism of Action
This compound, like other nitrogen mustard compounds, covalently adds an alkyl group to the DNA, primarily at the N7 position of guanine. Its bifunctional nature allows it to react with two different guanine bases, leading to the formation of ICLs. These ICLs are highly cytotoxic lesions as they block essential cellular processes such as DNA replication and transcription.
The cellular response to this compound-induced DNA damage involves the activation of a complex network of signaling pathways. The presence of ICLs and other DNA adducts triggers the DNA damage response, leading to cell cycle arrest and the recruitment of various DNA repair proteins to the site of damage. The primary pathway for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other repair mechanisms like Homologous Recombination (HR) and Nucleotide Excision Repair (NER). Additionally, the base lesions created by this compound can be recognized and processed by the Base Excision Repair (BER) pathway.
Data Presentation
The following table summarizes the cytotoxic activity of the related compound, Bendamustine, in various cancer cell lines, providing an estimate of the concentration range that may be effective for this compound in similar cell types.
| Cell Line Typography | Cell Line | Mean IC50 (µM) |
| Adult T-cell Leukemia (ATL) | Multiple Lines | 44.9 ± 25.0 |
| Mantle Cell Lymphoma (MCL) | Multiple Lines | 21.1 ± 16.2 |
| Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL) | Multiple Lines | 47.5 ± 26.8 |
| Multiple Myeloma (MM) | Multiple Lines | 44.8 ± 22.5 |
Data is for Bendamustine and is intended to serve as a reference for initiating experiments with this compound. Actual IC50 values for this compound may vary and should be determined empirically for each cell line.
Mandatory Visualizations
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on DNA repair pathways.
Comet Assay for Detection of DNA Interstrand Cross-links
This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks and cross-links at the level of individual cells.
Materials:
-
This compound
-
Cultured cells
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Protocol:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a negative control (vehicle-treated) and a positive control (e.g., a known cross-linking agent like mitomycin C).
-
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMA and allow it to solidify.
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% LMA at a 1:10 (v/v) ratio at 37°C.
-
Quickly pipette 75 µL of the mixture onto the pre-coated slide, spread with a coverslip, and allow to solidify on ice for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using comet assay software to quantify the tail moment or percentage of DNA in the tail. A decrease in tail moment compared to a positive control (e.g., irradiated cells) indicates the presence of ICLs.
-
Immunofluorescence for γH2AX Foci Formation
γH2AX is a phosphorylated form of the histone H2A variant that accumulates at sites of DNA double-strand breaks (DSBs) and other DNA lesions, forming nuclear foci that can be visualized by immunofluorescence.
Materials:
-
This compound
-
Cultured cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with this compound as described in the comet assay protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji or CellProfiler). An increase in the number of foci indicates an increase in DNA damage.
-
Western Blot for DNA Repair Proteins
Western blotting can be used to analyze changes in the expression and post-translational modifications (e.g., phosphorylation) of key DNA repair proteins in response to this compound treatment.
Materials:
-
This compound
-
Cultured cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against DNA repair proteins of interest (e.g., p-ATM, p-Chk1, RAD51, FANCD2) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
This compound is a potent DNA damaging agent that can be effectively utilized to study the complex network of DNA repair pathways. The protocols provided herein offer a framework for investigating the cellular response to this compound-induced DNA damage. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental questions. Given the limited data available for this compound, a careful, systematic approach, potentially in parallel with its better-characterized analogue Bendamustine, will yield the most informative results.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
Troubleshooting & Optimization
Optimizing Ambamustine concentration for cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ambamustine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard family of compounds, developed for its antineoplastic properties.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links.[1][3] This extensive DNA damage disrupts DNA replication and repair, activating DNA-damage stress responses.[4] Ultimately, this leads to the induction of apoptosis (programmed cell death) and mitotic catastrophe, underlying its cytotoxic effect on cancer cells. This compound's mechanism is similar to its parent compound, Bendamustine, which is noted for causing durable and extensive DNA damage.
Q2: What is a suitable solvent for this compound and how should I prepare a stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound and similar compounds for in vitro studies due to its high solubilizing capacity and miscibility with aqueous culture media.
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
For experiments, create intermediate dilutions from the primary stock using sterile culture medium. Ensure the final concentration of DMSO in the wells containing the highest this compound concentration remains non-toxic to the cells (typically ≤0.5%).
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
The optimal concentration range is highly dependent on the specific cell line being tested. A broad range with logarithmic dilutions is recommended for initial screening.
| Concentration Range | Purpose | Typical Dilutions |
| Broad Range (Initial Screening) | To determine the approximate IC50 (half-maximal inhibitory concentration). | 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM |
| Narrow Range (Refinement) | To precisely calculate the IC50 after the initial screen. | Logarithmic or semi-logarithmic dilutions centered around the estimated IC50. |
Q4: What is the recommended incubation time for this compound treatment?
Incubation times of 24, 48, or 72 hours are standard for assessing the effects of chemotherapeutic agents. Since this compound's cytotoxic effects are linked to DNA damage and subsequent cell cycle arrest or apoptosis, longer incubation times (48-72 hours) are often required to observe a significant reduction in cell viability.
Q5: Which cell viability assay method (e.g., MTT, XTT, CCK-8, Resazurin) is best for this compound?
Tetrazolium-based assays like MTT, XTT, and WST-1 (used in CCK-8) are suitable. These assays measure the metabolic activity of viable cells. The choice often depends on laboratory preference and available equipment.
-
MTT: A reliable and widely used assay. Requires a final solubilization step to dissolve the formazan crystals.
-
XTT/WST-1 (CCK-8): These assays produce a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.
-
Resazurin (alamarBlue): A fluorescent/colorimetric assay that is generally more sensitive than tetrazolium assays.
It is crucial to include a "compound-only" control (this compound in media without cells) to check for direct chemical interference with the assay reagent.
Experimental Protocol: Determining this compound IC50 using an MTT Assay
This protocol provides a detailed methodology for assessing the half-maximal inhibitory concentration (IC50) of this compound.
Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
This compound Preparation and Treatment:
-
Prepare a 2X working solution series of this compound by diluting the stock solution in complete culture medium.
-
Also, prepare a 2X vehicle control solution (e.g., 0.2% DMSO in medium if the highest drug concentration is 0.1% DMSO).
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions and controls to the respective wells.
-
Include "medium only" wells for background control.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression (four-parameter logistic curve fit) to determine the IC50 value.
-
Visualized Workflows and Pathways
Caption: A flowchart of the experimental steps for determining the IC50 of this compound.
Caption: this compound induces DNA damage, activating p53 and the intrinsic apoptosis pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effect: Evaporation from wells on the plate perimeter. 3. Pipetting errors: Inaccurate dispensing of drug or reagents. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media. 3. Use a calibrated multichannel pipette and ensure consistent technique. |
| No dose-dependent effect observed | 1. Incorrect concentration range: Concentrations used are too high (all cells die) or too low (no effect). 2. Compound inactivity: this compound may have degraded. 3. Cell line resistance: The chosen cell line may be inherently resistant. | 1. Perform a broad-range dose-finding experiment (e.g., 0.01 µM to 200 µM). 2. Use a fresh aliquot of this compound stock. 3. Verify the results with a positive control (another known cytotoxic drug) and consider testing a different cell line. |
| Solvent control shows high cytotoxicity | 1. DMSO concentration is too high: Most cell lines are sensitive to DMSO concentrations >0.5-1%. 2. Solvent contamination. | 1. Recalculate dilutions to ensure the final DMSO concentration is ≤0.5%. 2. Use fresh, sterile-filtered DMSO. |
| U-shaped or bell-shaped dose-response curve | 1. Compound precipitation: At high concentrations, this compound may precipitate, scattering light and giving a false high absorbance reading. 2. Direct chemical interference: The compound may directly reduce the assay reagent (e.g., MTT). | 1. Visually inspect wells under a microscope for precipitates. Determine the solubility limit in your media. 2. Run controls with the highest drug concentrations in cell-free media to see if a color change occurs. If so, consider a different viability assay (e.g., an ATP-based assay like CellTiter-Glo). |
| Low signal or poor dynamic range | 1. Suboptimal cell number: Too few cells result in a weak signal. 2. Insufficient incubation time: Assay incubation (with MTT/XTT) was too short. | 1. Optimize cell seeding density to ensure the signal from the vehicle control is well above background. 2. Increase the assay reagent incubation time (up to 4 hours for MTT) to allow for more product formation. |
References
Technical Support Center: Investigating Ambamustine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on Ambamustine resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected mechanisms of resistance to this compound?
Based on its structural similarity to other alkylating agents like Bendamustine, resistance to this compound is likely multifactorial. The primary mechanisms under investigation include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1/ABCC1, and BCRP/ABCG2, which actively pump this compound out of the cancer cell.[1][2][3][4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that efficiently repair the DNA damage, such as interstrand cross-links, induced by this compound.[5] Key pathways include base excision repair (BER) and homologous recombination (HR).
-
Drug Inactivation: Increased metabolic inactivation of this compound, potentially through conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that would normally lead to programmed cell death in response to extensive DNA damage.
Q2: How do I generate an this compound-resistant cancer cell line?
The most common method is through continuous, dose-escalating exposure of a parental, sensitive cell line to this compound. This process involves:
-
Initially treating the cells with a low concentration of this compound (e.g., the IC20).
-
Gradually increasing the concentration of this compound as the cells adapt and become more resistant.
-
Periodically assessing the resistance phenotype by determining the IC50 value.
-
Once a stable, resistant population is established (typically showing a significant fold-increase in IC50 compared to the parental line), it can be used for mechanistic studies.
Q3: My this compound-resistant cell line shows only a modest increase in IC50. What could be the reason?
A modest increase in the half-maximal inhibitory concentration (IC50) could indicate several possibilities:
-
Early-stage resistance: The cells may not have fully developed a robust resistance phenotype. Continued dose escalation may be necessary.
-
Heterogeneous population: The "resistant" population may still contain a significant number of sensitive cells. Consider single-cell cloning to isolate a purely resistant colony.
-
Multiple, minor resistance mechanisms: Instead of one dominant mechanism, the cells might be employing several less effective mechanisms simultaneously.
-
Incorrect assessment of viability: Ensure your cytotoxicity assay is optimized and that the chosen endpoint (e.g., metabolic activity, membrane integrity) accurately reflects cell death induced by this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: I am performing MTT/Alamar Blue assays to determine the IC50 of this compound in my sensitive and resistant cell lines, but my results are highly variable between experiments. What should I do?
Answer:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variability in the final readout. |
| Drug Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved. Consider sterile filtering the drug solution. |
| Incubation Time | Use a consistent incubation time with the drug. For alkylating agents, a 48-72 hour incubation is common to allow for DNA damage to manifest. |
| Assay Interference | This compound, like some compounds, might interfere with the chemistry of the viability assay. Run a control with drug in cell-free media to check for direct reduction of the assay reagent. |
| Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Passage number should also be recorded and kept consistent. |
Issue 2: No Overexpression of ABC Transporters Detected in Resistant Cells
Question: My this compound-resistant cell line has a high IC50, but I don't see any increased expression of P-gp, MRP1, or BCRP by Western blot or qPCR. Does this rule out drug efflux as a mechanism?
Answer:
Not necessarily. Consider these possibilities:
| Potential Cause | Troubleshooting Steps |
| Other Transporters | The resistance may be mediated by other, less common ABC transporters or even non-ABC transporters. |
| Increased Transporter Activity | Resistance can be due to increased activity or altered localization of existing transporters, not just overexpression. Perform a functional efflux assay using a fluorescent substrate like Rhodamine 123 (for P-gp) or Calcein-AM. |
| Post-translational Modifications | Phosphorylation can regulate transporter activity. Consider this in your analysis. |
| Dominant Alternative Mechanism | A different mechanism, such as enhanced DNA repair or drug metabolism, might be the primary driver of resistance in your cell line. |
Issue 3: Difficulty Interpreting DNA Damage and Repair Assays
Question: I am using the comet assay to assess DNA damage, but the results are ambiguous. How can I get clearer data on DNA repair in my resistant cells?
Answer:
| Potential Cause | Troubleshooting Steps |
| Timing of Assay | The extent of DNA damage is a dynamic process. To assess repair, you should measure damage at an early time point after drug removal and then at later time points (e.g., 6, 12, 24 hours) to observe the rate of repair. |
| Type of Damage | The standard alkaline comet assay detects single and double-strand breaks. This compound primarily causes interstrand cross-links (ICLs). Consider using a modified comet assay or other techniques like the γH2AX foci formation assay, which is a sensitive marker for DNA double-strand breaks that can arise during the repair of ICLs. |
| Drug Concentration | Very high concentrations of this compound can lead to extensive, irreparable damage even in resistant cells, masking any differences in repair capacity. Use a concentration that causes a measurable but sub-lethal level of damage. |
| Cell Cycle Effects | This compound can induce cell cycle arrest. Differences in cell cycle distribution between sensitive and resistant cells can affect the interpretation of DNA damage assays. Co-stain with a cell cycle marker if possible. |
Quantitative Data Summary
The following tables present hypothetical data that might be observed when comparing an this compound-sensitive parental cell line to its derived resistant counterpart.
Table 1: this compound Cytotoxicity
| Cell Line | IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 15 | - |
| Resistant | 120 | 8.0 |
Table 2: ABC Transporter Expression
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Fold-Change |
| P-gp (ABCB1) | 1.0 | 6.5 | 6.5 |
| MRP1 (ABCC1) | 1.0 | 1.2 | 1.2 |
| BCRP (ABCG2) | 1.0 | 1.1 | 1.1 |
Table 3: Glutathione System
| Parameter | Parental | Resistant | Fold-Change |
| Intracellular GSH (nmol/10^6 cells) | 25 | 55 | 2.2 |
| GST Activity (µmol/min/mg protein) | 0.8 | 2.1 | 2.6 |
Table 4: DNA Damage and Repair (γH2AX Foci)
| Time After Drug Removal | Parental (Avg. Foci/Cell) | Resistant (Avg. Foci/Cell) |
| 0 hours | 45 | 48 |
| 12 hours | 38 | 20 |
| 24 hours | 30 | 8 |
Experimental Protocols & Visualizations
Protocol: Functional ABC Transporter Efflux Assay (Rhodamine 123)
-
Cell Preparation: Harvest and wash both parental and resistant cells. Resuspend in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Control: Pre-incubate a subset of cells with a known P-gp inhibitor (e.g., Verapamil or Elacridar) for 30-60 minutes.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend in fresh, pre-warmed medium (with and without the inhibitor for the control groups) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Resistant cells with high P-gp activity will show lower fluorescence due to efficient dye efflux, which will be reversed in the presence of the inhibitor.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing Ambamustine-induced cellular stress artifacts
Ambamustine Technical Support Center
Welcome to the technical support resource for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize cellular stress artifacts and ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of apoptosis in our control cell lines at our lowest tested concentrations of this compound. How can we reduce this off-target cytotoxicity?
A1: This issue often arises from either excessive drug concentration or prolonged exposure time, leading to overwhelming DNA damage and triggering the intrinsic apoptotic pathway.
-
Concentration Optimization: We recommend performing a dose-response curve starting from a much lower concentration range (e.g., 0.1 µM to 50 µM) to identify the optimal therapeutic window for your specific cell line.
-
Exposure Time: Reduce the initial incubation time. For sensitive cell lines, a 12-hour exposure may be sufficient to observe the desired effect without inducing excessive stress.
-
Serum Concentration: Ensure you are using the recommended serum concentration in your culture media. Serum starvation or low-serum conditions can sensitize cells to drug-induced stress.
Q2: Our Western blot analysis shows strong activation of stress-activated protein kinases (SAPKs) like JNK and p38, even when we expect to see a specific pathway modulation. How can we distinguish the intended effect from a general stress response?
A2: this compound, as an alkylating agent, inevitably induces a DNA Damage Response (DDR), which can activate broad cellular stress pathways. To isolate the specific effects, consider the following:
-
Time-Course Experiment: Analyze protein activation at multiple early time points (e.g., 1, 3, 6, 12 hours). Specific pathway activation may precede the more general, widespread stress response.
-
Inhibitor Co-treatment: Use well-characterized inhibitors for JNK (e.g., SP600125) or p38 (e.g., SB203580) as controls. This can help confirm if the downstream effects you are observing are dependent on these stress pathways.
-
DDR Pathway Analysis: Monitor key DDR markers like γH2AX and phosphorylated ATM/ATR. High levels of these markers confirm a strong stress response is occurring, suggesting that your experimental conditions may need adjustment.
Q3: We are seeing significant variability in our cell viability assay results between replicate experiments. What are the common causes for this inconsistency?
A3: Variability in cell viability assays with this compound can stem from several factors related to drug handling and experimental setup.
-
Drug Stability: this compound is susceptible to hydrolysis in aqueous solutions. Always prepare fresh stock solutions in anhydrous DMSO and make final dilutions in media immediately before adding to cells. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Plating Density: Ensure a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to the drug.
-
Assay Timing: Perform the viability readout at a consistent time point post-treatment. Small variations in timing can lead to significant differences in results, especially with a potent compound like this compound.
Quantitative Data Summary
For optimal experimental design, please refer to the following tables summarizing key parameters for working with this compound.
Table 1: Recommended Starting Concentrations for this compound
| Cell Line Type | Sensitivity | Recommended Concentration Range (µM) | Initial Exposure Time (Hours) |
| Hematological Malignancies | High | 0.5 - 25 | 24 |
| Solid Tumor (e.g., Breast, Lung) | Moderate | 10 - 100 | 48 |
| Non-cancerous Fibroblasts | Low | 50 - 250 | 72 |
Table 2: this compound Stock Solution Stability
| Solvent | Storage Temperature (°C) | Maximum Storage Duration |
| Anhydrous DMSO | -20 | 6 months |
| Anhydrous DMSO | -80 | 12 months |
| Cell Culture Media (aqueous) | 37 | < 2 hours (Prepare fresh) |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Prepare a vehicle control (e.g., 0.1% DMSO) as well.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts for working with this compound.
Caption: this compound-induced DNA damage and resulting cellular fate pathways.
Caption: Troubleshooting workflow for high off-target cytotoxicity.
Validation & Comparative
Assessing the Specificity of Bendamustine's Cytotoxic Effects: A Comparative Guide
Introduction
Initially, this guide aimed to assess the cytotoxic specificity of Ambamustine. However, as an agent whose development was discontinued in 2013, publicly available experimental data on this compound is exceedingly scarce. Therefore, this guide will focus on Bendamustine, a structurally similar and clinically significant bifunctional alkylating agent. This guide will provide a comparative analysis of Bendamustine's cytotoxic effects against other classical alkylating agents, namely Chlorambucil and Melphalan. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of Bendamustine's performance, supported by available experimental data and detailed methodologies.
Comparative Cytotoxicity of Alkylating Agents
The cytotoxic efficacy of chemotherapeutic agents is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The following table summarizes the available IC50 values for Bendamustine, Chlorambucil, and Melphalan across various cancer cell lines.
It is crucial to note that the following data has been compiled from various independent studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, including cell culture techniques, drug exposure times, and specific assay protocols.
| Cell Line | Cancer Type | Bendamustine IC50 (µM) | Chlorambucil IC50 (µM) | Melphalan IC50 (µM) |
| Hematological Malignancies | ||||
| ATL cell lines (mean) | Adult T-cell Leukemia | 44.9 ± 25.0[1] | - | - |
| MCL cell lines (mean) | Mantle Cell Lymphoma | 21.1 ± 16.2[1] | - | - |
| DLBCL/BL cell lines (mean) | Diffuse Large B-cell Lymphoma/Burkitt's Lymphoma | 47.5 ± 26.8[1] | - | - |
| MM cell lines (mean) | Multiple Myeloma | 44.8 ± 22.5[1] | - | - |
| Solid Tumors | ||||
| A431 | Epidermoid Carcinoma | Similar toxicity to MSCs | - | - |
Unraveling the Mechanism of Action: What Sets Bendamustine Apart
Bendamustine's unique chemical structure, which includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain, is thought to contribute to its distinct mechanism of action compared to other alkylating agents.[2] While all three agents—Bendamustine, Chlorambucil, and Melphalan—exert their cytotoxic effects primarily through DNA alkylation, leading to DNA damage and apoptosis, Bendamustine exhibits several unique characteristics.
Molecular analyses have revealed that Bendamustine induces a more potent and durable DNA damage response. Its mechanism involves not only the standard alkylation but also the activation of a base excision DNA repair pathway, which is different from the repair mechanisms activated by other alkylators. Furthermore, Bendamustine has been shown to inhibit mitotic checkpoints and induce mitotic catastrophe, an alternative cell death pathway that can be effective in apoptosis-resistant cancer cells. This multifaceted mechanism of action may contribute to its efficacy in patients who have developed resistance to conventional alkylating agents.
Experimental Protocols
To provide a framework for the data presented, this section details the standard methodologies for the key experiments used to assess the cytotoxic effects of these agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, perform a cell count, and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Bendamustine, Chlorambucil, and Melphalan in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells containing medium only.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the alkylating agents for a specified duration. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like scraping or a mild trypsin treatment.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams provide a visual representation of Bendamustine's mechanism of action and the experimental workflows.
Caption: Bendamustine's multifaceted mechanism of action leading to cancer cell death.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Workflow for assessing apoptosis via Annexin V and PI staining.
Conclusion
While a direct, comprehensive comparison of the cytotoxic specificity of this compound remains elusive due to the cessation of its development, this guide provides a comparative overview of its close structural analog, Bendamustine, alongside other key alkylating agents. The available data suggests that Bendamustine possesses a unique and multifaceted mechanism of action that distinguishes it from traditional alkylating agents like Chlorambucil and Melphalan. This includes the induction of a more durable DNA damage response and the activation of alternative cell death pathways. The provided experimental protocols offer a standardized framework for researchers seeking to conduct their own comparative studies. Further head-to-head in vitro and in vivo studies across a broad range of cancer types are warranted to definitively delineate the specificity and therapeutic advantages of Bendamustine.
References
Validating Biomarkers for Bendamustine Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of potential biomarkers for predicting sensitivity to Bendamustine, a key alkylating agent in cancer therapy. It includes detailed experimental protocols and visual workflows to aid in the validation process.
Bendamustine is a unique cytotoxic agent with a dual mechanism of action, functioning as both an alkylating agent and a purine analog.[1] It is clinically effective in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[2] However, patient response to Bendamustine can be heterogeneous. The identification and validation of robust predictive biomarkers are crucial for optimizing patient selection and improving therapeutic outcomes. This guide explores key candidate biomarkers, their biological rationale, and a framework for their experimental validation.
Comparison of Potential Biomarkers for Bendamustine Sensitivity
The following table summarizes potential biomarkers that may predict sensitivity or resistance to Bendamustine.
| Biomarker Category | Specific Biomarker | Biological Rationale for Sensitivity | Current Validation Status | Key Validation Assays |
| DNA Damage Response (DDR) Pathway | ATM (Ataxia-Telangiectasia Mutated) Kinase | Inactivation of ATM may lead to increased reliance on other DNA repair pathways, potentially sensitizing cells to DNA cross-linking agents like Bendamustine. Bendamustine has been shown to activate the ATM-Chk2 pathway, leading to cell cycle arrest and apoptosis.[3][4] | Preclinical | Immunohistochemistry (IHC) for ATM protein expression, Western Blot for pathway activation (p-ATM, p-Chk2), DNA sequencing for ATM mutations. |
| p53 Status | While p53 is a critical mediator of apoptosis in response to DNA damage, some studies suggest Bendamustine can induce cell death independently of p53 status, potentially through the upregulation of PUMA and NOXA.[5] This makes it a complex but important biomarker to assess. | Preclinical and some clinical correlation | DNA sequencing for TP53 mutations, IHC for p53 protein expression, Functional assays (e.g., measuring p21 induction). | |
| DNA Repair Pathways | Components of NER and HR (e.g., ERCC1, XPF) | Deficiencies in Nucleotide Excision Repair (NER) or Homologous Recombination (HR) pathways may impair the cell's ability to repair Bendamustine-induced DNA adducts and interstrand cross-links, leading to increased cytotoxicity. | Preclinical | Gene expression analysis (qRT-PCR, RNA-Seq), IHC for protein expression, Functional DNA repair assays (e.g., comet assay). |
| Epigenetic Regulation | MGMT (O6-methylguanine-DNA methyltransferase) Promoter Methylation | MGMT is a DNA repair protein that removes alkyl groups from guanine. Promoter methylation silences the MGMT gene, leading to reduced protein expression and decreased repair of DNA alkylation, thus increasing sensitivity to some alkylating agents. Its specific role in Bendamustine sensitivity is less established compared to temozolomide. | Investigational for Bendamustine, established for other alkylating agents. | Methylation-specific PCR (MSP), Pyrosequencing. |
Signaling Pathway of Bendamustine Action and Biomarker Interplay
The following diagram illustrates the proposed mechanism of action for Bendamustine and the points at which key biomarkers can influence cellular response.
Caption: Bendamustine induces DNA damage, triggering a cellular response. Key biomarkers like ATM and p53 are central to this response, influencing the ultimate fate of the cell toward apoptosis or survival.
Experimental Protocols for Biomarker Validation
Protocol 1: Validation of ATM as a Predictive Biomarker for Bendamustine Sensitivity
Objective: To determine if ATM protein expression and pathway activation correlate with in vitro sensitivity to Bendamustine in cancer cell lines.
Materials:
-
A panel of cancer cell lines (e.g., CLL, lymphoma) with known ATM status (wild-type, mutated, or null).
-
Bendamustine hydrochloride.
-
Cell culture reagents.
-
Antibodies: anti-ATM, anti-phospho-ATM (Ser1981), anti-Chk2, anti-phospho-Chk2 (Thr68), and loading control (e.g., GAPDH).
-
Reagents for Western blotting and Immunohistochemistry (IHC).
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Methodology:
-
Cell Culture and Treatment:
-
Culture the panel of cell lines under standard conditions.
-
Seed cells in 96-well plates for viability assays and in larger flasks for protein analysis.
-
Treat cells with a dose range of Bendamustine (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include an untreated control.
-
-
Cell Viability Assay:
-
After the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
Calculate the IC50 (half-maximal inhibitory concentration) for Bendamustine in each cell line.
-
-
Western Blot Analysis:
-
Treat cells with a fixed concentration of Bendamustine (e.g., IC50 concentration) for various time points (e.g., 0, 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ATM, p-ATM, Chk2, p-Chk2, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Immunohistochemistry (for cell line pellets or tumor tissue):
-
Fix and embed cell pellets or tissue samples in paraffin.
-
Perform IHC staining for ATM protein expression using a validated antibody.
-
Score the staining intensity and percentage of positive cells.
-
-
Data Analysis:
-
Correlate the Bendamustine IC50 values with the baseline ATM protein expression (from Western blot and IHC) and ATM mutation status.
-
Analyze the induction of p-ATM and p-Chk2 in response to Bendamustine treatment in cell lines with different ATM statuses.
-
Experimental Workflow for Biomarker Validation
The following diagram outlines a general workflow for validating a predictive biomarker for drug sensitivity, from initial discovery to clinical application.
Caption: A stepwise approach for biomarker validation, from initial discovery through rigorous clinical testing to eventual implementation in clinical practice.
Conclusion
The validation of predictive biomarkers for Bendamustine sensitivity is a critical step towards personalized medicine in oncology. While several promising candidates in the DNA damage and repair pathways have been identified, further rigorous validation is required. The experimental frameworks and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing this important area of translational research. A multi-faceted approach, combining molecular analysis with robust clinical correlation, will be essential for successfully integrating these biomarkers into clinical practice and improving patient outcomes.
References
- 1. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
